5-Piperazin-1-ylmethyl-furan-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-(piperazin-1-ylmethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-10(14)9-2-1-8(15-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNDZAWPZXGMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Piperazin-1-ylmethyl-furan-2-carboxylic acid CAS number and molecular weight
[1]
Executive Summary & Chemical Identity
5-(Piperazin-1-ylmethyl)furan-2-carboxylic acid is a bifunctional heterocyclic scaffold characterized by a furan core substituted with a carboxylic acid at position 2 and a piperazinyl-methyl group at position 5.[1] This specific substitution pattern renders it a high-value intermediate in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting GPCRs and kinases.
The piperazine moiety provides a basic center for salt formation and solubility enhancement, while the furan-carboxylic acid terminus serves as a versatile handle for amide coupling or bioisosteric replacement.
Core Chemical Data
| Property | Specification |
| Chemical Name | 5-(Piperazin-1-ylmethyl)furan-2-carboxylic acid |
| CAS Registry Number | 878431-40-4 |
| Molecular Formula | |
| Molecular Weight | 210.23 g/mol |
| Exact Mass | 210.1004 |
| Smiles | OC(=O)c1ccc(CN2CCNCC2)o1 |
| pKa (Predicted) | Acidic: ~3.5 (COOH); Basic: ~8.5 (Piperazine NH) |
| Physical State | Solid (often isolated as HCl or TFA salt) |
Synthetic Methodologies
The synthesis of 5-(piperazin-1-ylmethyl)furan-2-carboxylic acid typically follows two primary retrosynthetic disconnections: Nucleophilic Substitution (Route A) or Reductive Amination (Route B).
Route A: Nucleophilic Substitution (Preferred)
This route utilizes 5-(chloromethyl)-2-furoic acid esters. It is generally preferred for scale-up due to the availability of the chloromethyl precursor.
Step 1: Protection of the carboxylic acid (if not using pre-made ester).
Step 2:
Route B: Reductive Amination
This route condenses 5-formyl-2-furoic acid with piperazine in the presence of a reducing agent (
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the two primary synthetic pathways.
Figure 1: Comparative synthetic pathways via Alkyl Halide Displacement vs. Reductive Amination.
Detailed Experimental Protocol
Objective: Synthesis of 5-(piperazin-1-ylmethyl)furan-2-carboxylic acid via the Methyl Ester intermediate (Route A modification).
Reagents
-
Methyl 5-(chloromethyl)-2-furoate (CAS: 2144-37-8)
-
1-Boc-piperazine (CAS: 57260-71-6)
-
Potassium Carbonate (
), anhydrous[2] -
Acetonitrile (ACN)
-
Lithium Hydroxide (LiOH)
-
Trifluoroacetic acid (TFA) or HCl/Dioxane
Step-by-Step Methodology
Phase 1: N-Alkylation
-
Preparation: Dissolve Methyl 5-(chloromethyl)-2-furoate (1.0 eq) in anhydrous ACN (0.2 M concentration).
-
Addition: Add
(2.5 eq) followed by 1-Boc-piperazine (1.1 eq). -
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the chloride. -
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Hexane/EtOAc) to isolate Methyl 5-(4-Boc-piperazin-1-ylmethyl)furan-2-carboxylate.
Phase 2: Hydrolysis & Deprotection
-
Saponification: Dissolve the intermediate ester in THF/Water (3:1). Add LiOH (3.0 eq) and stir at room temperature for 2 hours.
-
Acidification: Adjust pH to ~3 with 1N HCl to precipitate the carboxylic acid intermediate (or extract with EtOAc).
-
Boc-Removal: Treat the acid with 4N HCl in Dioxane (or 20% TFA in DCM) for 1 hour at room temperature.
-
Isolation: Concentrate the solvent. The product, 5-(piperazin-1-ylmethyl)furan-2-carboxylic acid , is typically isolated as the dihydrochloride or trifluoroacetate salt.
-
Validation: Confirm structure via
-NMR ( or ) looking for the furan doublets (~6.5-7.2 ppm) and the piperazine methylene protons.
Medicinal Chemistry Applications
This molecule serves as a "linker-scaffold" hybrid. The furan ring provides a semi-rigid spacer that orients the solubilizing piperazine group away from the carboxylic acid binding warhead.
Pharmacophore Utility
-
GPCR Ligands: The piperazine nitrogen often acts as a key basic center interacting with Aspartate residues in GPCR binding pockets (e.g., Serotonin 5-HT receptors).
-
Kinase Inhibitors: The carboxylic acid can be converted to an amide, linking to a hinge-binding motif, while the piperazine extends into the solvent-exposed region to improve ADME properties.
-
Structural Analogs: This compound is the furan congener of the benzofuran intermediate used in Vilazodone (an SSRI/5-HT1A partial agonist), demonstrating the biological relevance of the aryl-piperazinyl-methyl motif.
Structural Activity Relationship (SAR) Logic
The following diagram details how this specific CAS entry functions within a drug design context.
Figure 2: Pharmacophore decomposition of the molecule illustrating its utility in SAR studies.
Handling and Stability
-
Zwitterionic Nature: As a free base, the molecule exists as a zwitterion (Carboxylate anion / Piperazinium cation). This makes it highly soluble in water but difficult to extract into organic solvents like DCM or Ether.
-
Storage: Store at
under inert atmosphere. The furan ring is susceptible to oxidation (ring opening) upon prolonged exposure to air and light. -
Salt Forms: For long-term stability, conversion to the Dihydrochloride salt is recommended.
References
-
Matrix Scientific. (2024). Product Catalog: 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid (CAS 878431-40-4).[1]
-
PubChem. (2024).[3][4] Compound Summary: 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid (Analog Reference). National Library of Medicine.
-
Mndzhoian, A. L. (1959). Synthesis of Methyl 5-(Chloromethyl)-2-Furoate. Syntheses of Heterocyclic Compounds. Springer.[1]
-
ChemicalBook. (2024). CAS Search Database: Furan Derivatives.
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- 2. AU2011238421B2 - Radioprotector compounds and methods - Google Patents [patents.google.com]
- 3. Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | C14H16N2O3 | CID 77231352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid | C13H14N2O3 | CID 19438901 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pharmacological Potential of 5-Substituted Furan-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Abstract
The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives, particularly 5-substituted furan-2-carboxylic acids, exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.[4][5][6] This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the fields of drug discovery and development.
Introduction: The Furan-2-Carboxylic Acid Scaffold
Furan-2-carboxylic acid, also known as 2-furoic acid, is a versatile platform chemical often derived from biomass.[4] Its structure, featuring a carboxylic acid group at the 2-position of the furan ring, allows for diverse chemical modifications, particularly at the 5-position.[1][4] These modifications have a profound impact on the molecule's physicochemical properties and biological activity, making the 5-substituted furan-2-carboxylic acid framework a fertile ground for generating libraries of bioactive compounds. The furan moiety can act as a bioisostere for phenyl rings, offering advantages in terms of metabolic stability, receptor binding, and overall pharmacokinetic profile.[1]
Synthesis of 5-Substituted Furan-2-Carboxylic Acid Derivatives
The synthesis of 5-substituted furan-2-carboxylic acid derivatives can be achieved through various synthetic routes. A common strategy involves the modification of a pre-existing furan-2-carboxylic acid core. For instance, furan-2,5-dicarboxylic acid can be prepared from furan-2-carboxylic acid in a one-step reaction using carbon dioxide as an electrophile under strongly basic conditions.[7] Another approach involves the oxidation of furfural derivatives.[8] The versatility of the furan ring allows for a wide range of reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions, to introduce diverse substituents at the 5-position.[9]
A general synthetic workflow is depicted below:
Caption: A generalized workflow for the synthesis of 5-substituted furan-2-carboxylic acid derivatives.
Antimicrobial Activity
Derivatives of 5-substituted furan-2-carboxylic acid have demonstrated significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][10][11]
Mechanism of Action
The antimicrobial mechanism of certain furan derivatives, such as nitrofurans, involves the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive intermediates that can damage microbial DNA, ribosomes, and other critical cellular components, leading to cell death.[1] For other derivatives, the mechanism may involve the inhibition of essential microbial enzymes or disruption of the cell membrane. Recent studies on natural furan-carboxylic acid derivatives suggest that they may act by targeting enzymes like succinate dehydrogenase (SDH), a key component of the mitochondrial respiratory chain.[12]
Structure-Activity Relationship (SAR)
The nature of the substituent at the 5-position is a critical determinant of antimicrobial potency.[1][3]
-
Electron-withdrawing groups , such as a nitro group, often enhance antibacterial and anticancer activity.[1]
-
The presence of bulky or lipophilic groups can influence the compound's ability to penetrate microbial cell walls.
-
Recent research on peptide-containing derivatives has shown superior antifungal potency compared to their hydrazide, amide, and ester counterparts.[12][13]
Representative Antimicrobial Data
| Compound Class | Substituent at C5 | Target Organism | Activity (MIC/EC50) | Reference |
| Nitrofuran Derivatives | Nitro | S. aureus, E. coli | Potent | [14] |
| Peptide-containing Derivatives | Peptide moiety | S. sclerotiorum, B. cinerea | EC50: 17.14 µg/mL, 19.63 µg/mL | [12] |
| Carbamothioyl-furan-2-carboxamides | 2,4-dinitrophenyl | Various bacteria and fungi | MIC: 150.7–295 μg/mL | [15] |
| 3,5-disubstituted furan derivatives | Varied | B. subtilis, E. coli | MIC: 200 µg/ml | [10] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (5-substituted furan-2-carboxylic acid derivatives)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solutions in the broth medium across the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity
A growing body of evidence highlights the potential of 5-substituted furan-2-carboxylic acid derivatives as anticancer agents.[5][16] These compounds have shown cytotoxicity against various cancer cell lines.[17][18]
Mechanism of Action
The anticancer mechanisms of these derivatives are diverse and often depend on the specific substitution pattern. Some compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[16][18][19] For instance, certain furan-based compounds can disrupt the G2/M phase of the cell cycle and trigger the intrinsic mitochondrial pathway of apoptosis.[16] This is often characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[16] Other potential mechanisms include the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[20]
Caption: Proposed mechanism of anticancer activity involving apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
-
The presence of electron-withdrawing groups , particularly at the 3' and 5' positions of an N-phenyl ring substituent, has been shown to increase anticancer and NF-κB inhibitory activity.[20]
-
The introduction of an amine group in certain derivatives has been found to confer potent biological activity against HeLa cell lines.[17]
-
The nature of the substituent on the furan ring can significantly influence the selectivity of the compound for cancer cells over normal cells.[16]
Representative Anticancer Data
| Compound Class | Substituent at C5 | Cancer Cell Line | Activity (IC50) | Reference |
| Naphthofuran-2-carboxylic acid amides | 3',5'-bis(trifluoromethyl)phenyl | HCT-116, NCI-H23, PC-3 | Potent cytotoxicity | [20] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives | Amine with indole moiety | HeLa | 62.37 µg/mL | [17] |
| Furan-based pyridine carbohydrazide | Pyridine carbohydrazide | MCF-7 | 4.06 µM | [16] |
| Bis-2(5H)-furanone derivatives | Benzidine core | C6 glioma | 12.1 µM | [19] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3][13]
Materials:
-
Test compounds
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[13]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[13]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Several 5-substituted furan-2-carboxylic acid derivatives have demonstrated potent anti-inflammatory effects.[2][4][21]
Mechanism of Action
The anti-inflammatory properties of these compounds are often attributed to their ability to modulate key inflammatory signaling pathways. Furan derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] This is often achieved through the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[4] Some derivatives have also been found to inhibit neutrophil degranulation and the release of histamine from mast cells, contributing to their anti-inflammatory and anti-allergic effects.[21]
Caption: Inhibition of inflammatory signaling by furan derivatives via the MAPK pathway.[4]
Structure-Activity Relationship (SAR)
-
The nature of the alkoxycarbonyl substituted phenoxy group at the 5-position has been shown to be crucial for anti-inflammatory and anti-allergic activities.[21]
-
Specific carboxylate derivatives have demonstrated significant inhibition of neutrophil degranulation.[21]
-
The presence of certain substituents can lead to potent inhibition of β-glucuronidase and histamine release.[21]
Representative Anti-inflammatory Data
| Compound Class | Specific Compound | Biological Effect | Reference |
| 5-(2'-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid derivatives | Compound 5c | Inhibited neutrophil degranulation and superoxide formation | [21] |
| 5-(2'-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid derivatives | Compound Hc | Strongly inhibited β-glucuronidase and histamine release | [21] |
| 2,5-diarylfuran amino acid derivatives | Proline-substituted compound | Inhibited PGE2 secretion, selective for COX-2 | [22] |
Conclusion and Future Directions
5-Substituted furan-2-carboxylic acid derivatives represent a versatile and highly promising class of compounds with a wide array of pharmacological activities. The ease of chemical modification of the furan scaffold allows for extensive structure-activity relationship studies, facilitating the optimization of lead compounds with enhanced efficacy and safety profiles.[4] Future research should continue to explore the vast chemical space of these derivatives, focusing on the development of compounds with improved potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will be crucial for their translation into novel therapeutic agents for a range of diseases, from infectious diseases and cancer to inflammatory disorders.
References
- 2-Furancarboxylic Acid Derivatives: A Technical Guide to Properties and Applications - Benchchem. (n.d.).
- Synthesis and Biological Activity of 5-(2'-Alkoxycarbonyl substituted phenoxy)furan-2-carboxylic Acid Derivatives. (n.d.). 華藝線上圖書館.
- Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents. (n.d.). Semantic Scholar.
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.). ResearchGate.
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC.
- Dimeric Furanones with a Unique Polycyclic Spiro Skeleton from Hawk Tea. (2026). The Journal of Organic Chemistry.
- Unraveling the Bioactivity of 2-Furancarboxylic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships. (n.d.). Benchchem.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020).
- Furan: A Promising Scaffold for Biological Activity. (2024).
- Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. (2018). PubMed.
- Synthesis and Biological Activity of Furan Derivatives. (2011). Semantic Scholar.
- Furan-2-carboxylic acid. (n.d.). Chemsrc.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. (n.d.). ijrti.
- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). MDPI.
- Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (n.d.).
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI.
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (n.d.). MDPI.
- 5-Formyl-2-furancarboxylic acid. (n.d.). Chem-Impex.
- One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.). Arkivoc.
- Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (2025). PubMed.
- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. (n.d.). Benchchem.
- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI.
- Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives. (n.d.). PubMed.
- Electrochemical Synthesis of 2,5-Furandicarboxylic Acid from Furfural Derivative and Carbon Dioxide. (2025). ACS Sustainable Chemistry & Engineering.
- Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. (2025). ResearchGate.
- Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. (2025).
- Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. (2025). ResearchGate.
- Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. (n.d.). SSRN.
- Furan-2-carboxylate. (n.d.). PubChem.
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5-Piperazin-1-ylmethyl-furan-2-carboxylic Acid: Technical Guide to a Bifunctional Pharmaceutical Scaffold
Executive Summary
5-Piperazin-1-ylmethyl-furan-2-carboxylic acid represents a high-value "privileged structure" in medicinal chemistry, bridging the gap between solubility-enhancing heterocycles and rigid aromatic linkers.[1] Characterized by an amphoteric nature (zwitterionic potential), this molecule combines the lipophilic, electron-rich furan core with a hydrophilic, ionizable piperazine moiety.[1]
This guide serves as a definitive technical resource for the synthesis, characterization, and application of this intermediate. It is designed for medicinal chemists and process engineers optimizing routes for kinase inhibitors, GPCR ligands (e.g., serotonin modulators), and fragment-based drug discovery (FBDD) campaigns.[1]
Chemical Architecture & Physicochemical Profile[1][2]
Structural Analysis
The molecule consists of a central furan ring substituted at the 2- and 5-positions, creating a linear, semi-rigid scaffold.[1]
-
Position 2 (-COOH): Provides a handle for amide coupling or esterification.[1] It deactivates the furan ring slightly, increasing stability against oxidative degradation compared to unsubstituted furans.[1]
-
Position 5 (-CH2-Piperazine): A "benzylic-like" methylene bridge connecting the secondary amine.[1] This motif significantly lowers LogP, improving aqueous solubility—a critical parameter in oral bioavailability.[1]
Key Properties
| Property | Value / Characteristic | Implication for Processing |
| Molecular Formula | C₁₀H₁₄N₂O₃ | Base scaffold calculation.[1] |
| Molecular Weight | ~210.23 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |
| pKa (Calculated) | Acid: ~3.5 | Base (Piperazine): ~9.8 | Exists as a zwitterion at neutral pH.[1] Requires pH adjustment for extraction. |
| LogP | ~ -0.5 to 0.5 (Estimated) | Highly water-soluble at physiological pH.[1] |
| Stability | Air-sensitive (Furan oxidation) | Store under inert atmosphere (Argon/N₂).[1] Avoid strong Lewis acids. |
Synthetic Pathways & Process Optimization
Two primary routes exist for synthesizing this intermediate. The Reductive Amination route is preferred for scale-up due to milder conditions and higher regioselectivity.
Route A: Reductive Amination (Preferred)
This approach utilizes 5-formyl-2-furoic acid and piperazine (or N-Boc-piperazine).[1]
-
Precursor: 5-Formyl-2-furancarboxylic acid (CAS: 13529-17-4).[1][2]
-
Reagents: Sodium triacetoxyborohydride (STAB), DCE/THF, Acetic Acid.[1]
-
Mechanism: Formation of an iminium ion followed by irreversible hydride transfer.[1]
Step-by-Step Protocol:
-
Imine Formation: Dissolve 5-formyl-2-furoic acid (1.0 eq) and N-Boc-piperazine (1.1 eq) in 1,2-dichloroethane (DCE). Add catalytic acetic acid (AcOH) to adjust pH to ~5–6.[1] Stir for 1 hour at room temperature.
-
Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise. The mild nature of STAB prevents reduction of the furan ring or the carboxylic acid.[1]
-
Quench & Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[3]
-
Deprotection (if Boc used): Treat with 4M HCl in Dioxane to yield the HCl salt of the title compound.
Route B: Nucleophilic Substitution
Utilizes 5-chloromethyl-2-furoic acid esters.[1]
-
Risk: Higher risk of furan ring alkylation or polymerization due to the highly reactive alkyl halide.[1]
-
Utility: Useful when the aldehyde precursor is unavailable.[1]
Visualizing the Synthesis Logic
Caption: Figure 1. Preferred Reductive Amination Pathway minimizing side reactions on the furan ring.
Reactivity Profile & Derivatization[1]
The utility of this intermediate lies in its orthogonal reactivity.[1] It serves as a "switchboard" for constructing complex bioactive molecules.[1]
The "Switchboard" Concept
-
Acid Terminus (C2): Ready for amide coupling (EDC/HOBt, HATU) to attach pharmacophores or protein-binding domains.[1]
-
Amine Terminus (Piperazine NH): A nucleophile for SNAr reactions (with heteroaryl halides) or acylation/sulfonylation.[1]
-
Furan Core: Can participate in Diels-Alder reactions (though usually avoided in final drugs) or be reduced to tetrahydrofuran analogs for 3D-structural diversity.[1]
Reactivity Map[1]
Caption: Figure 2. Orthogonal derivatization vectors available on the scaffold.
Pharmaceutical Applications & Case Studies
Kinase Inhibitors
The furan-2-carboxamide motif is a known bioisostere for benzamides in kinase inhibitors.[1] The 5-piperazinyl group mimics the solvent-exposed solubilizing tail seen in drugs like Imatinib or Dasatinib .[1]
-
Mechanism:[1][4][5][6][7] The furan oxygen can act as a weak hydrogen bond acceptor, while the amide NH (formed from the acid) donates a hydrogen bond to the kinase hinge region.[1]
GPCR Ligands (Serotonin/Dopamine)
This scaffold is structurally homologous to the benzofuran core of Vilazodone (a 5-HT1A partial agonist/SSRI).[1]
-
SAR Insight: Replacing the benzofuran of Vilazodone with this furan scaffold lowers molecular weight and alters the vector of the piperazine, potentially improving metabolic stability by removing the electron-rich benzene ring prone to P450 oxidation.[1]
PROTAC Linkers
The linear nature of the 2,5-substitution pattern makes this molecule an excellent rigid linker for Proteolysis Targeting Chimeras (PROTACs).[1] The piperazine can bind to the E3 ligase ligand (e.g., Cereblon binders), while the acid attaches to the target protein ligand.[1]
Quality Control & Characterization
Analytical Standards
-
HPLC Method:
-
NMR Signature (DMSO-d6):
Handling & Storage[1]
-
Hygroscopicity: As an amino acid derivative, it is likely hygroscopic.[1] Store in a desiccator.
-
Stability: Furan derivatives can darken upon light exposure (photo-oxidation).[1] Store in amber vials at -20°C for long-term retention.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 5-Formyl-2-furancarboxylic acid (CAS 13529-17-4).[1] Retrieved from [Link][1]
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M. A. R. C. Institute. Synthesis of Piperazine-Containing Drugs Approved by FDA (2011–2023).[1][4] (Review of piperazine utility in drug scaffolds). Retrieved from [Link]
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Organic Chemistry Portal. Reductive Amination Protocols and Mechanisms. Retrieved from [Link]
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MDPI (2022). 5-Phenyl-furan-2-carboxylic Acids as Antimycobacterial Agents.[1] (Demonstrates the utility of the furan-acid scaffold). Retrieved from [Link][1]
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The Furan-Piperazine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The convergence of the furan ring and the piperazine nucleus creates a powerful structural scaffold with significant applications in medicinal chemistry. The furan moiety, an aromatic five-membered heterocycle, serves as a versatile bioisostere for phenyl rings, offering unique electronic and steric properties that enhance drug-receptor interactions and metabolic stability.[1][2] The piperazine ring is a quintessential "privileged scaffold" in drug discovery, a six-membered saturated heterocycle with two nitrogen atoms that provide conformational flexibility, tunable basicity, and multiple points for synthetic modification.[3][4] This combination allows for precise control over physicochemical properties such as solubility, lipophilicity, and pharmacokinetic behavior, making the furan-piperazine core a highly sought-after motif in the design of novel therapeutic agents targeting a wide range of diseases, including central nervous system disorders, cancer, and microbial infections.[5][6][7] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of furan-piperazine derivatives, supported by field-proven insights and detailed experimental protocols.
The Rationale for a Hybrid Scaffold: Furan and Piperazine
The strategic combination of furan and piperazine leverages the distinct advantages of each component to create a synergistic effect in drug design.
-
The Furan Ring: This five-membered aromatic heterocycle, with its single oxygen atom, imparts both hydrophobic and polar characteristics.[1] Its ether oxygen can act as a hydrogen bond acceptor, strengthening interactions with biological targets.[1] Furan's electronic properties and size allow it to mimic phenyl rings while offering a different hydrophilic-lipophilic balance, a feature frequently exploited in drug optimization.[1] Furthermore, the 2- and 5-positions of the furan ring are particularly amenable to substitution, allowing for the fine-tuning of biological activity.[1]
-
The Piperazine Ring: As a privileged structure, the piperazine nucleus is present in numerous marketed drugs, including anticancer, antipsychotic, and antibacterial agents.[3][8][9] Its two nitrogen atoms are versatile synthetic handles for introducing various substituents to modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][10] The piperazine scaffold often improves aqueous solubility and oral bioavailability, and its flexible chair and boat conformations can facilitate an optimal fit within enzyme active sites and receptor pockets.[10][11] Its inclusion is particularly prevalent in the design of CNS-active compounds due to favorable permeability characteristics.[11][12]
The fusion of these two scaffolds results in a molecule with a high degree of "drug-likeness," offering a robust framework for developing targeted therapies with optimized pharmacological profiles.
Core Synthetic Strategies
The construction of furan-piperazine derivatives relies on established and versatile synthetic methodologies. The primary challenge lies in the regioselective functionalization of the piperazine ring and its subsequent coupling to a furan-containing moiety.
A common and effective approach involves a multi-step synthesis beginning with the formation of the furan ring, followed by the introduction of a reactive handle for coupling with a piperazine derivative. The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a foundational method for preparing substituted furans.[13]
Below is a generalized workflow for the synthesis of a furan-piperazine derivative.
Caption: Generalized workflow for the synthesis of furan-piperazine scaffolds.
Therapeutic Applications of the Furan-Piperazine Scaffold
The versatility of the furan-piperazine scaffold has led to its exploration across several key therapeutic areas.
Central Nervous System (CNS) Disorders
Furan-piperazine derivatives have shown significant promise as potential antipsychotic agents.[5] Many of these compounds exhibit affinity for both dopamine D2 and serotonin 5-HT1A receptors, a profile that suggests they may act as atypical antipsychotics with a reduced risk of extrapyramidal side effects.[5][14] The mechanism often involves modulating neurotransmitter signaling pathways. For instance, antagonism at the D2 receptor is a hallmark of typical antipsychotics, while interaction with 5-HT1A receptors is associated with the improved side-effect profile of atypical agents.[15]
Caption: Simplified signaling pathway for furan-piperazine antipsychotic agents.
Oncology
The furan nucleus is a pharmacologically active entity found in compounds with promising anticancer activity.[16][17] When combined with piperazine, the resulting scaffolds have demonstrated potent cytotoxic effects against various human cancer cell lines.[7][18] One key mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16][18]
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast) | 4.06 | G2/M Phase Arrest, Apoptosis | [16] |
| Furan-based N-phenyl Triazinone | MCF-7 (Breast) | 2.96 | G2/M Phase Arrest, Apoptosis | [16] |
| 5-(4-chlorophenyl)furan-piperazine | SR (Leukemia) | 0.09 | Tubulin Polymerization Inhibition | [18] |
| 5-(4-chlorophenyl)furan-piperazine | SR (Leukemia) | 0.05 | Tubulin Polymerization Inhibition | [18] |
Table 1: In Vitro Cytotoxic Activity of Selected Furan-Piperazine Analogs.
Antimicrobial Agents
The global challenge of microbial resistance necessitates the development of novel antimicrobial agents.[4] Piperazine derivatives have a long history of use as antibacterial and antifungal compounds.[4][19] The incorporation of a furan ring can enhance this activity. For example, a derivative of the fluoroquinolone antibiotic norfloxacin, 1-ethyl-6-fluoro-7-[4-(furan-2-carbonyl)-piperazin-1-yl], exhibited superior antibacterial activity against the plant pathogen Xanthomonas oryzae compared to the parent drug.[6] This highlights the potential for using the furan-piperazine scaffold to overcome existing resistance mechanisms.
| Compound Derivative | Target Organism | Activity | Reference |
| Norfloxacin-Furan-Piperazine | Xanthomonas oryzae | Superior to Norfloxacin | [6] |
| Dithioacetal-Piperazine Dimer | Gram-negative bacteria | Significant efficacy | [6] |
| Chalcone-Piperazine | Candida albicans | MIC = 2.22 µg/mL | [4] |
Table 2: Antimicrobial Activity of Representative Piperazine-Containing Scaffolds.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the furan-piperazine scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[10][20] SAR studies have revealed several key insights.
Caption: Key points for Structure-Activity Relationship (SAR) of the furan-piperazine scaffold.
-
Furan Ring Substitutions: Modifications at the 2- and 5-positions of the furan ring significantly impact bioactivity.[1] The introduction of electron-withdrawing groups, such as a nitro group, has been shown to enhance both antibacterial and anticancer properties.[1]
-
Piperazine Ring Substituents: The nature of the substituent on the piperazine nitrogen atoms is a primary determinant of pharmacological activity. In CNS applications, an aryl group (e.g., methoxyphenyl) is often required for high affinity to dopamine and serotonin receptors.[5] In anticancer agents, this position can be functionalized to interact with specific pockets in target enzymes like tubulin.[18]
-
Linker Group: The linker connecting the furan and piperazine moieties influences the molecule's overall conformation and ability to adopt the correct orientation for binding. The length and flexibility of this linker are critical parameters for optimization.
Pharmacokinetic Profile
A significant advantage of the piperazine moiety is its ability to confer favorable pharmacokinetic properties.[10] The two nitrogen atoms can be protonated at physiological pH, which often improves aqueous solubility. By carefully selecting substituents, medicinal chemists can balance lipophilicity and polarity to optimize membrane permeability and oral bioavailability.[3]
Furthermore, some piperazine derivatives have been identified as modulators of the drug efflux transporter P-glycoprotein (P-gp).[21] Co-administration of a piperazine-based P-gp inhibitor with an anticancer drug like paclitaxel, which is a P-gp substrate, has been shown to increase the bioavailability of paclitaxel by inhibiting its efflux from cells.[21] This presents a valuable strategy for enhancing the efficacy of existing chemotherapeutic agents.
Key Experimental Protocols
The following protocols are provided as a guide for the synthesis and evaluation of novel furan-piperazine derivatives.
Protocol 1: General Synthesis via Reductive Amination
This protocol describes the coupling of furan-2-carboxaldehyde with a mono-N-substituted piperazine.
-
Dissolution: Dissolve 1-arylpiperazine (1.0 eq) and furan-2-carboxaldehyde (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acid Catalyst: Add a catalytic amount of acetic acid (0.1 eq).
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution at room temperature. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for iminium ions formed in situ.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to yield the final product.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line (e.g., MCF-7).[16]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the furan-piperazine test compound in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations and incubate for 24 hours. A vehicle control (e.g., DMSO) must be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Future Perspectives and Conclusion
The furan-piperazine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its privileged structural features provide a solid foundation for the design of potent and selective modulators of a wide range of biological targets. Future research will likely focus on the development of hybrid molecules that combine the furan-piperazine core with other pharmacophores to achieve multi-target activity, a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.[3] The integration of computational chemistry and machine learning will further accelerate the discovery process, enabling more accurate prediction of bioactivity and ADME properties.[3] The continued exploration of this remarkable scaffold holds immense potential for the discovery of next-generation therapeutics.
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Ahmad, I., et al. (2023). Green chemistry approach towards Piperazine: anticancer agents. ResearchGate. [Link]
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Heidary, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Reports in Pharmaceutical Sciences, 9(2), 196-205. [Link]
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Bhowmick, A., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(44), 15993-16021. [Link]
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Patel, P. R., et al. (2023). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 10(3), 136-146. [Link]
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Asati, V., & Sharma, P. (2015). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 7(1), 166-177. [Link]
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Thangavel, S., et al. (2022). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Advances, 12(45), 29505-29521. [Link]
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Kumar, A., et al. (2018). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Medicinal Chemistry, 25(29), 3470-3497. [Link]
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Synthesis of Furans – Recent Advances. ResearchGate. (n.d.). [Link]
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Lin, C.-H., et al. (2019). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science, 26(1), 1-17. [Link]
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Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(28), 3376-3388. [Link]
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An In-depth Technical Guide to the Zwitterionic Properties of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the zwitterionic nature of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid, a molecule of significant interest in medicinal chemistry. Zwitterions, molecules possessing both positive and negative charges while maintaining overall electrical neutrality, exhibit unique physicochemical properties that can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide will delve into the structural rationale for the zwitterionic behavior of this compound, outline detailed experimental protocols for its characterization, and present hypothetical data to illustrate the expected outcomes. The insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively evaluate and harness the zwitterionic properties of this and similar molecules.
The Significance of Zwitterions in Drug Development
Zwitterionic compounds are not merely a chemical curiosity; they represent a strategic platform in modern drug design.[3][4] Their dual-charge nature allows them to interact with their environment in ways that non-ionic or singly charged molecules cannot. This manifests in several key advantages for drug candidates:
-
Enhanced Solubility: The presence of both positive and negative charges often leads to high water solubility, a critical factor for drug formulation and bioavailability.[5]
-
Improved Permeability: While seemingly counterintuitive for charged species, the overall neutrality of zwitterions can facilitate passage through biological membranes, which are often a barrier to highly charged molecules.[6]
-
Reduced Non-Specific Binding: The hydration shell that forms around zwitterions can minimize non-specific interactions with proteins and other biological macromolecules, potentially leading to improved pharmacokinetic profiles and reduced off-target effects.[7][8]
-
Modulated Receptor Interactions: The localized charges on a zwitterionic molecule can engage in specific ionic interactions with target receptors, contributing to binding affinity and selectivity.
Understanding and characterizing the zwitterionic properties of a drug candidate like 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid is therefore not an academic exercise, but a crucial step in its development pathway.
Structural Analysis and Prediction of Zwitterionic Behavior
The propensity of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid to exist as a zwitterion is rooted in its molecular architecture, which combines a basic piperazine moiety with an acidic furan-2-carboxylic acid group.
-
The Acidic Center: The furan-2-carboxylic acid component possesses a carboxylic acid group (-COOH). The pKa of 2-furoic acid is approximately 3.12.[9] This low pKa value indicates that the carboxylic acid will readily deprotonate to form a negatively charged carboxylate ion (-COO⁻) at physiological pH (around 7.4).
-
The Basic Centers: The piperazine ring contains two nitrogen atoms, both of which can act as bases. The two pKa values for piperazine are approximately 5.35 and 9.73.[10][11] The substitution on one of the nitrogen atoms by the methylfuran group will slightly alter these values, but we can expect two distinct protonation steps. At physiological pH, the more basic nitrogen is likely to be protonated, carrying a positive charge (-NH⁺-).
Given these constituent parts, an intramolecular proton transfer from the carboxylic acid group to one of the piperazine nitrogens is highly probable, leading to the formation of a zwitterion.
Figure 1: Equilibrium between the neutral and zwitterionic forms of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid.
Experimental Characterization of Zwitterionic Properties
To empirically validate the zwitterionic nature of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid, a series of experiments should be conducted. The following protocols provide a robust framework for this characterization.
Potentiometric Titration for pKa Determination
Rationale: Potentiometric titration is a fundamental technique to determine the acid dissociation constants (pKa values) of a molecule.[12][13] For a zwitterionic compound, this method will reveal the pH ranges over which the acidic and basic groups ionize, providing strong evidence for its zwitterionic character.
Experimental Workflow:
Figure 2: Workflow for potentiometric pKa determination.
Detailed Protocol:
-
Preparation:
-
Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
-
Prepare a 1 mM solution of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid in deionized water.
-
Adjust the initial pH of the solution to approximately 1.5 with 0.1 M HCl to ensure all functional groups are fully protonated.
-
-
Titration:
-
Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH to stabilize before recording the reading.
-
Continue the titration until the pH reaches approximately 11.5, ensuring all deprotonation events are observed.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first and second derivatives of the titration curve to accurately identify the equivalence points.
-
The pKa values correspond to the pH at the half-equivalence points.
-
Hypothetical Data and Interpretation:
| pKa | Predicted Functional Group |
| ~3.2 | Carboxylic Acid (-COOH) |
| ~5.5 | Piperazine Nitrogen (-NH⁺-) |
| ~9.8 | Piperazine Nitrogen (-NH⁺-) |
The presence of three distinct pKa values would strongly support the existence of the three ionizable groups. The wide separation between the carboxylic acid pKa and the first piperazine pKa indicates that over a broad pH range (approximately pH 4 to 5), the molecule will exist predominantly in its zwitterionic form.
¹H NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and can provide definitive evidence of a zwitterion by observing changes in the chemical shifts of protons adjacent to the charged centers as a function of pH.[14][15]
Experimental Workflow:
Figure 4: Workflow for isoelectric point determination by IEF.
Detailed Protocol:
-
Preparation:
-
Cast a polyacrylamide gel containing carrier ampholytes to establish a pH gradient (e.g., pH 3-10).
-
Dissolve the compound in a suitable buffer.
-
-
Isoelectric Focusing:
-
Load the sample onto the IEF gel.
-
Apply a voltage across the gel. The compound will migrate towards the electrode with the opposite charge.
-
-
Detection and Analysis:
-
Migration will cease when the compound reaches the point in the pH gradient where its net charge is zero (the pI).
-
Visualize the focused band (e.g., using a suitable staining method if necessary, though for small molecules, other detection methods might be required).
-
Determine the pH of the gel at the position of the focused band.
-
Hypothetical Data and Interpretation:
The isoelectric point can be estimated from the pKa values of the groups that are ionized in the zwitterionic form. For 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid, the pI would be the average of the pKa of the carboxylic acid and the first pKa of the piperazine.
pI ≈ (pKa₁ + pKa₂) / 2 ≈ (3.2 + 5.5) / 2 ≈ 4.35
An experimentally determined pI in this range would be consistent with the predicted zwitterionic behavior.
Conclusion
The structural features of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid strongly suggest that it exists as a zwitterion over a significant physiological pH range. This in-depth technical guide has provided the theoretical underpinnings for this assertion and has outlined a rigorous experimental framework for its validation. By employing techniques such as potentiometric titration, NMR spectroscopy, and isoelectric focusing, researchers can definitively characterize the zwitterionic properties of this molecule. A thorough understanding of these properties is paramount for optimizing its development as a potential therapeutic agent, ultimately influencing its formulation, delivery, and efficacy. The strategic application of this knowledge will empower drug development professionals to make more informed decisions in the quest for novel and effective medicines.
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- 3. zwitterco.com [zwitterco.com]
- 4. Zwitterionic polymers in drug delivery: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zwitterion | Definition, Structure & Properties - Video | Study.com [study.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel zwitterionic vectors: Multi-functional delivery systems for therapeutic genes and drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. briefs.techconnect.org [briefs.techconnect.org]
- 9. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. uregina.ca [uregina.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Solubility profile of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid in water vs organic solvents
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid , a critical bifunctional building block in medicinal chemistry.[1] Due to its amphoteric nature—containing both a basic secondary amine (piperazine) and an acidic carboxylate (furoic acid)—this compound exhibits complex, pH-dependent solubility behavior (zwitterionic character).
Understanding this profile is essential for optimizing reaction conditions, purification protocols (such as isoelectric precipitation), and biological assay formulation. This guide synthesizes physicochemical principles with standard experimental protocols to provide actionable data for researchers.
Physicochemical Characterization & Mechanism
The solubility behavior of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid is governed by its ionization state.[1] Unlike neutral organic molecules, its solubility cannot be defined by a single value (e.g., "soluble in water") but must be mapped across a pH gradient.
Structural Analysis & pKa Prediction
-
Basic Moiety: Piperazine (secondary amine).
-
Approximate pKa: ~9.8 (comparable to piperazine [2]).
-
Effect: Protonates to form a positive ammonium cation (
) at pH < 9.
-
The Zwitterionic "U-Curve"
At physiological pH (approx. pH 4.0 – 9.0), the molecule exists primarily as a zwitterion (net neutral charge, but with localized + and - charges).
-
High Solubility Regions:
-
pH < 2: Fully protonated cation (
). Highly soluble in water/acid. -
pH > 10: Fully deprotonated anion (
).[1] Highly soluble in water/base.
-
-
Low Solubility Region (Isoelectric Point, pI):
-
pH ~6.5: Zwitterionic form (
).[1] Crystal lattice energy is maximized due to intermolecular ionic bonding, leading to minimal aqueous solubility and potential precipitation.
-
Solubility Profile: Water vs. Organic Solvents
The following data summarizes the solubility behavior based on structural pharmacophore analysis and proxy data from homologous furan/piperazine derivatives [3, 4].
Table 1: Solubility Matrix
| Solvent System | Solubility Rating | Primary Species | Mechanistic Insight |
| Water (pH 1.0 - 2.0) | High (> 50 mg/mL) | Cationic | Protonation of piperazine disrupts lattice; forms soluble salt.[1] |
| Water (pH 6.0 - 7.0) | Low (< 1 mg/mL) | Zwitterionic | Strong intermolecular ionic interactions reduce solvation; aggregation likely.[1] |
| Water (pH > 10.0) | High (> 50 mg/mL) | Anionic | Carboxylate repulsion prevents aggregation; forms soluble salt. |
| DMSO | High (> 50 mg/mL) | Neutral/Zwitterion | High dielectric constant disrupts ionic lattice; universal solvent for this class. |
| Methanol / Ethanol | Moderate (10-30 mg/mL) | Neutral | Soluble, but may require warming; useful for recrystallization. |
| Dichloromethane (DCM) | Low (< 1 mg/mL) | Zwitterion | Too non-polar to solvate the zwitterionic charges effectively. |
| Ethyl Acetate | Very Low | Zwitterion | Poor solubility; often used as an anti-solvent to precipitate the product. |
Visualization: Ionization & Solubility Workflow
Diagram 1: pH-Dependent Ionization Pathway
This diagram illustrates the structural transformation across the pH scale, directly correlating to the solubility "U-Curve."
Caption: The equilibrium shift from soluble cation to insoluble zwitterion to soluble anion.
Diagram 2: Solvent Selection Decision Tree
A logical workflow for researchers to select the appropriate solvent based on the intended application (Reaction, Analysis, or Storage).
Caption: Decision matrix for solvent selection based on experimental goals.
Experimental Protocols
To validate the specific solubility profile for your batch, follow these self-validating protocols.
Protocol A: Kinetic Solubility Profiling (Aqueous)
Objective: Determine the solubility limit in aqueous buffers to prevent precipitation in bio-assays.
-
Preparation: Prepare 10 mM stock solution in DMSO .
-
Aliquot: Dispense 5 µL of stock into a 96-well plate.
-
Dilution: Add 195 µL of buffer (pH 1.2, 4.5, 6.8, 7.4) to reach a target concentration of 250 µM.
-
Incubation: Shake at 500 rpm for 24 hours at 25°C.
-
Filtration: Filter using a 0.45 µm PVDF membrane plate to remove precipitates.
-
Analysis: Analyze filtrate via HPLC-UV (254 nm).
-
Calculation:
-
-
Validation Check: If the pH 6.8 sample shows <10% recovery compared to pH 1.2, the zwitterionic insolubility hypothesis is confirmed.
Protocol B: Gravimetric Organic Solvent Screen
Objective: Identify the best solvent for synthesis or stock preparation.
-
Weighing: Weigh ~10 mg of solid compound into a clear glass vial.
-
Solvent Addition: Add solvent (MeOH, EtOH, or Acetone) in 100 µL increments.
-
Observation: Vortex for 1 minute after each addition. Check for clarity (disappearance of particles).
-
Endpoint:
-
If clear after 100 µL: Solubility > 100 mg/mL.
-
If clear after 1 mL: Solubility ~ 10 mg/mL.
-
If particles persist after 2 mL: Solubility < 5 mg/mL (Consider this solvent "Insoluble").
-
Troubleshooting & Stability
-
Gel Formation: In concentrated aqueous solutions near neutral pH, this compound may form a hydrogel rather than a precipitate. If this occurs, add 5% DMSO or adjust pH to <3 to break the gel.
-
Salt Selection: For drug development, avoid the free zwitterion. Generate the Dihydrochloride (2HCl) salt for maximum water solubility, or the Tosylate salt for better crystallinity and stability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6919, 2-Furoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]
-
World Health Organization (2018). Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification.[1] Retrieved from [Link]
Methodological & Application
Synthesis of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid via reductive amination
Application Note: Optimized Synthesis of 5-(Piperazin-1-ylmethyl)furan-2-carboxylic Acid
Executive Summary
This guide details the synthesis of 5-(piperazin-1-ylmethyl)furan-2-carboxylic acid , a critical bifunctional scaffold used in fragment-based drug discovery (FBDD) and PROTAC linker design. The protocol utilizes a reductive amination strategy employing Sodium Triacetoxyborohydride (STAB).
Unlike standard protocols, this guide addresses the specific challenge of synthesizing zwitterionic molecules (containing both a carboxylic acid and a secondary amine). We employ a Boc-protection strategy to mask the basicity of the piperazine during the reductive step, facilitating a robust acid-base extraction purification before the final deprotection. This ensures high purity without the need for difficult preparative HPLC of the final zwitterion.
Strategic Analysis & Retrosynthesis
The Chemoselectivity Challenge
The target molecule contains an acid-sensitive furan ring and two polar functional groups.
-
Risk 1: Polymerization. Reacting 5-formyl-2-furoic acid with free piperazine often leads to bis-alkylation (dumbbell dimers) or oligomers.
-
Risk 2: Solubility. The starting material (5-formyl-2-furoic acid) has poor solubility in non-polar solvents, while the reducing agent (STAB) degrades in protic solvents like methanol.
-
Risk 3: Isolation. The final product is a zwitterion (pI ≈ 6.5). Isolating this from a crude reaction mixture containing boron salts is chemically arduous.
The Optimized Solution: The "Masked Zwitterion" Route
We utilize 1-Boc-piperazine as the amine source. This transforms the intermediate into a mono-acid (not a zwitterion), allowing for standard organic extraction techniques.
Reaction Scheme:
-
Condensation/Reduction: 5-Formyl-2-furoic acid + 1-Boc-piperazine
Intermediate A (Boc-protected acid). -
Purification: Acid-Base Extraction of Intermediate A.
-
Deprotection: Removal of Boc group
Target Molecule (isolated as HCl salt).
Mechanism & Pathway Visualization
The following diagram illustrates the reaction pathway, highlighting the critical iminium ion formation and the hydride transfer mechanism.
Caption: Mechanistic flow from condensation to hydride transfer and final deprotection.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |
| 5-Formyl-2-furoic acid | 140.09 | 1.0 | Limiting Reagent |
| 1-Boc-piperazine | 186.25 | 1.1 | Amine Source |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | Reducing Agent |
| Acetic Acid (AcOH) | 60.05 | 1.0 | Catalyst (pH adjustment) |
| 1,2-Dichloroethane (DCE) | - | Solvent | 10 mL/g substrate |
| 4M HCl in Dioxane | - | Excess | Deprotection Agent |
Step 1: Reductive Amination
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 5-formyl-2-furoic acid (1.0 equiv) and 1-Boc-piperazine (1.1 equiv) in 1,2-Dichloroethane (DCE) .
-
Note: If solubility is poor, add Tetrahydrofuran (THF) as a co-solvent (1:1 ratio).
-
-
Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30 minutes.
-
Why? This promotes the formation of the imine/iminium species before the reducing agent is introduced.[1]
-
-
Reduction: Cool the mixture to 0°C in an ice bath. Add STAB (1.5 equiv) portion-wise over 15 minutes.
-
Safety: STAB evolves hydrogen gas slowly; ensure proper venting.
-
-
Reaction: Remove the ice bath and stir at RT for 4–16 hours. Monitor by TLC or LC-MS (Target mass: MW of acid + MW of amine - 16 + 2).
Step 2: Workup (The "Masked Zwitterion" Strategy)
Crucial Step: Do not attempt to isolate the zwitterion yet. We will purify the Boc-protected acid.
-
Quench: Quench the reaction with saturated aqueous NaHCO₃ (pH ≈ 8).
-
Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc) .
-
Observation: The product (Boc-protected acid) will reside in the aqueous phase as the carboxylate salt (R-COO⁻ Na⁺). Unreacted Boc-piperazine will be in the organic layer.
-
Action: Discard the organic layer (removes excess amine).
-
-
Acidification: Carefully acidify the aqueous layer to pH 3–4 using 1M HCl.
-
Observation: The Boc-protected acid will precipitate or oil out.
-
-
Extraction: Extract the acidic aqueous layer with EtOAc (3x). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Result: High-purity 5-(4-Boc-piperazin-1-ylmethyl)furan-2-carboxylic acid .
-
Step 3: Deprotection & Salt Formation
-
Dissolve the intermediate from Step 2 in a minimal amount of dry Dioxane or Methanol .
-
Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2–4 hours.
-
Precipitation: The product usually precipitates as the dihydrochloride salt. If not, add Diethyl Ether to induce precipitation.
-
Filtration: Filter the solid under nitrogen (hygroscopic) and wash with ether.
Workflow Logic & Troubleshooting
The following flowchart guides the decision-making process during the critical workup phase.
Caption: Purification logic separating the product from excess amine before deprotection.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Solvent Water Content | < 0.1% | STAB is moisture sensitive. Water hydrolyzes the hydride, stalling the reaction. |
| Stoichiometry | 1.5 eq STAB | Excess hydride ensures complete reduction of the iminium ion. |
| Temperature | 0°C | Adding STAB at 0°C prevents runaway exotherms; RT ensures kinetics for completion. |
| pH during Quench | 8.0 - 9.0 | Ensures the carboxylic acid is deprotonated (water-soluble) while the Boc-amine remains organic-soluble. |
References
-
Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.
- Context: The foundational text establishing STAB as the preferred reagent for reductive amin
-
Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404.
- Context: Mechanistic insights into hydride transfer in acidic media.
-
BenchChem Protocols. "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol."
-
Context: General handling of piperazine derivatives in reductive amination.[1]
-
-
PubChem Compound Summary. "5-Formyl-2-furancarboxylic Acid."[8]
- Context: Physical properties and solubility data for the starting m
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. 5-Formyl-2-furancarboxylic Acid | C6H4O4 | CID 2793719 - PubChem [pubchem.ncbi.nlm.nih.gov]
Using 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid as a linker in drug design
Application Note: Strategic Utilization of 5-(Piperazin-1-ylmethyl)furan-2-carboxylic Acid as a Bioisosteric Linker
Introduction
In the rapidly evolving landscape of Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimeras (PROTACs), linker design has shifted from passive spacing to active physicochemical modulation. 5-(Piperazin-1-ylmethyl)furan-2-carboxylic acid represents a high-value "rigid-flexible" hybrid linker.
Unlike traditional alkyl or PEG chains, this scaffold offers three distinct advantages:
-
Geometric Control: The furan ring introduces a defined bond angle (~124°) distinct from the linear geometry of para-phenylene or alkynes, allowing access to novel vectors in ternary complexes.
-
Solubility Enhancement: The piperazine moiety acts as a solubilizing handle (pKa ~9.8), crucial for offsetting the lipophilicity of complex degraders.
-
Orthogonal Reactivity: The molecule possesses a carboxylic acid (electrophile donor) and a secondary amine (nucleophile donor), facilitating controlled, sequential library generation.
Physicochemical Profile
Understanding the intrinsic properties of this linker is essential for predicting its behavior in biological systems.
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Weight | 210.23 g/mol | Low MW contribution allows for larger warheads/ligands. |
| cLogP | -0.8 to -0.4 | Hydrophilic nature improves oral bioavailability of greasy payloads. |
| TPSA | ~65 Ų | Favorable for membrane permeability when coupled. |
| pKa (Piperazine) | ~9.8 (N4), ~5.6 (N1) | Ensures protonation at physiological pH, aiding solubility. |
| Furan Geometry | 2,5-substitution | Provides a "kinked" structure, preventing intramolecular stacking. |
Strategic Application: PROTAC Linker Design
The primary application of this molecule is in the construction of heterobifunctional degraders. The furan ring restricts conformational freedom compared to PEG, reducing the entropic penalty of ternary complex formation.
Mechanism of Action: The "Angle" Factor
In PROTAC design, the "exit vector"—the angle at which the linker leaves the ligand—is critical.
-
Phenyl linkers: Often project at 180° (para) or 120° (meta).
-
Furan linkers: Project at angles that can bridge "shallow" binding pockets where linear linkers fail.
Visualizing the Design Logic
Figure 1: Logical flow of PROTAC assembly using the furan-piperazine linker. The rigid furan directs geometry, while the piperazine modulates solubility.
Experimental Protocols
Safety Warning: Furan derivatives can be sensitive to strong acids, potentially leading to ring opening (polymerization). Avoid prolonged exposure to concentrated HCl or high temperatures during deprotection steps.
Protocol A: Sequential Assembly (Amide Coupling First)
This workflow assumes you are coupling the carboxylic acid end to an amine-bearing Warhead (Target Ligand) first.
Reagents Required:
-
5-(Piperazin-1-ylmethyl)furan-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc2O)
-
HATU or COMU (Coupling agents)
-
DIPEA (Base)
-
DMF (Anhydrous)
Step 1: Boc-Protection of Piperazine (Critical Pre-step) Rationale: The secondary amine is more nucleophilic than the target amine. It must be masked to prevent self-polymerization during acid activation.
-
Dissolve 1.0 eq of linker in 1:1 Dioxane/Water.
-
Add 2.5 eq of NaHCO3.
-
Add 1.1 eq of Boc2O at 0°C.
-
Stir at RT for 4 hours.
-
Acidify carefully to pH 4 with 1M citric acid and extract with EtOAc.
-
Yield: N-Boc-protected acid intermediate.
Step 2: Amide Coupling to Warhead
-
Dissolve N-Boc-linker (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 mins to activate ester.
-
Add Warhead-Amine (1.0 eq).
-
Stir at RT for 2-12 hours (Monitor by LCMS).
-
Validation: Look for mass shift [M_warhead + 210 + 100 (Boc) - 18 (H2O)].
Step 3: Boc-Deprotection & Final Assembly
-
Dissolve intermediate in DCM.
-
Add TFA (20% v/v). Crucial: Keep reaction time under 30 mins at 0°C to preserve the furan ring.
-
Concentrate immediately and co-evaporate with toluene to remove TFA traces.
-
React the liberated piperazine amine with the E3 Ligase alkyl halide (SN2) or acid (Amide coupling).
Protocol B: QC & Validation
NMR Diagnostics (1H NMR, 400 MHz, DMSO-d6):
-
Furan Protons: Distinct doublets at ~6.5 ppm and ~7.2 ppm. If these disappear or broaden significantly, ring degradation has occurred.
-
Piperazine Protons: Broad multiplets at 2.5–3.5 ppm.
-
Methylene Bridge: Singlet at ~3.6 ppm connecting the ring systems.
Synthetic Workflow Visualization
Figure 2: Step-by-step synthetic pathway emphasizing the critical QC checkpoint after acid deprotection.
References
-
Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[] Link
-
BenchChem Technical Support. (2025). The Versatility of 2-Furancarboxylic Acid in Pharmaceutical Synthesis.[2][3]Link
-
Maple, H. J., et al. (2019). A Database of PROTAC Degraders: Linker Analysis. Bioorg. Med. Chem. Lett. Link
-
PubChem. (2025).[4] Compound Summary: 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid.[5]Link
-
BOC Sciences. (2022). Overview of PROTAC Linkers: Types and Design.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid | C9H8N2O3 | CID 3154177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid | C13H14N2O3 | CID 19438901 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Bioconjugation Using Furan-Carboxylic Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Paradigm in Bioconjugation
In the landscape of bioconjugation, the quest for stable, efficient, and versatile linking technologies is paramount. The Diels-Alder reaction between a furan and a maleimide has emerged as a powerful tool, offering a unique combination of bio-orthogonality and tunable reactivity. This guide focuses on a specific and highly adaptable approach: the use of furan-carboxylic acid linkers. This strategy allows for the initial, stable attachment of the furan moiety to a biomolecule, such as a protein or antibody, through well-established amide bond formation, followed by a highly selective Diels-Alder cycloaddition with a maleimide-functionalized molecule. This two-step process provides a robust and controlled method for creating a wide range of bioconjugates, from antibody-drug conjugates (ADCs) to functionalized biomaterials.
The furan-maleimide conjugation is a [4+2] cycloaddition reaction, a class of reactions renowned for their high efficiency and specificity.[1] The resulting covalent bond is stable under typical physiological conditions, yet the reversible nature of the Diels-Alder reaction at elevated temperatures offers potential for creating stimuli-responsive materials.[2] This guide will provide a comprehensive overview of the chemistry, detailed protocols for implementation, and expert insights into the critical parameters for successful bioconjugation using furan-carboxylic acid linkers.
Core Chemistry: The Two-Step Conjugation Strategy
The bioconjugation process using furan-carboxylic acid linkers is a sequential, two-step approach. This method provides excellent control over the modification of the biomolecule.
Step 1: Amide Bond Formation via EDC/NHS Chemistry
The initial step involves the covalent attachment of the furan-carboxylic acid linker to a primary amine on the biomolecule, typically the ε-amine of a lysine residue. This is most commonly achieved using carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4]
The carboxylic acid on the furan linker is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. To enhance stability and improve coupling efficiency, NHS is added to convert the O-acylisourea intermediate into a more stable NHS ester.[4] This amine-reactive ester then readily reacts with a primary amine on the biomolecule to form a stable amide bond.[3]
Step 2: Diels-Alder Cycloaddition
Once the biomolecule is functionalized with the furan moiety, it is ready for the highly specific Diels-Alder reaction. The furan-modified biomolecule is reacted with a molecule containing a maleimide group. The furan acts as the diene and the maleimide as the dienophile in a [4+2] cycloaddition reaction, forming a stable oxanorbornene linkage.[1] This reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for biological applications.[5]
Experimental Protocols
Protocol 1: Functionalization of a Protein with a Furan-Carboxylic Acid Linker
This protocol describes the covalent attachment of a furan-carboxylic acid linker to a protein using EDC/NHS chemistry.
Materials:
-
Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5, amine-free)
-
Furan-carboxylic acid linker (e.g., 2-furoic acid, 3-furoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of Furan-Carboxylic Acid:
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in anhydrous DMSO or DMF.
-
Add a 10-50 fold molar excess of the furan-carboxylic acid linker to the protein solution.
-
Add a 1.5-fold molar excess of EDC and NHS (relative to the furan-carboxylic acid) to the protein-linker mixture.
-
Incubate the reaction for 15-60 minutes at room temperature with gentle mixing.
-
-
Quenching (Optional but Recommended): To quench the EDC, add 2-mercaptoethanol to a final concentration of 20 mM and incubate for 15 minutes at room temperature.[3]
-
Purification: Remove excess linker and crosslinking reagents using a desalting column equilibrated with PBS, pH 7.2-7.5.
-
Characterization: Determine the degree of labeling (linker-to-protein ratio) using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker has a chromophore.
Protocol 2: Diels-Alder Conjugation of a Furan-Functionalized Protein with a Maleimide-Containing Molecule
This protocol details the cycloaddition reaction between the furan-modified protein and a maleimide-functionalized molecule.
Materials:
-
Furan-functionalized protein from Protocol 1
-
Maleimide-functionalized molecule (e.g., maleimide-PEG-drug, maleimide-fluorophore)
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M cysteine or 2-mercaptoethanol
Procedure:
-
Reaction Setup:
-
Dissolve the maleimide-functionalized molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer to prevent precipitation.
-
Add a 5-20 fold molar excess of the maleimide-functionalized molecule to the furan-functionalized protein solution.
-
-
Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle mixing. The reaction progress can be monitored by LC-MS to determine the formation of the conjugate.[6]
-
Quenching: Add an excess of a thiol-containing quenching reagent (e.g., cysteine) to react with any unreacted maleimide. Incubate for 30 minutes at room temperature.
-
Purification: Purify the final bioconjugate from excess reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) or labeling efficiency.[7][8] Techniques such as hydrophobic interaction chromatography (HIC), reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS), and UV-Vis spectroscopy are commonly employed.[6][7]
Data Presentation
Table 1: Representative Reaction Parameters and Efficiencies
| Parameter | Value | Reference |
| EDC/NHS Coupling | ||
| Molar excess of linker | 10-50x | [3] |
| Molar excess of EDC/NHS | 1.5x (relative to linker) | [4] |
| Activation time | 15-60 min | [3] |
| Typical linker-to-protein ratio | 2-8 | [5] |
| Diels-Alder Reaction | ||
| Molar excess of maleimide | 5-20x | [5] |
| Reaction time | 2-24 h | [5] |
| Reaction temperature | 4-25 °C | [5] |
| Typical conjugation efficiency | >90% | [5] |
Table 2: Stability of Furan-Maleimide Adduct
| Condition | Stability | Notes | Reference |
| Physiological pH (7.4), 37°C | High | Stable for several days in serum. | [9] |
| Acidic pH (<5) | Moderate | Potential for slow hydrolysis of the amide bond. | |
| Basic pH (>8.5) | Low | Increased rate of maleimide ring hydrolysis. | [10] |
| Elevated Temperature (>60°C) | Reversible | Retro-Diels-Alder reaction can occur. | [11] |
Experimental Workflows and Diagrams
Diagram 1: Overall Workflow for Bioconjugation
Caption: Workflow for furan-carboxylic acid linker bioconjugation.
Diagram 2: Chemical Reaction Scheme
Caption: Chemical reactions in the two-step bioconjugation process.
Troubleshooting
Problem 1: Low Degree of Labeling in Step 1
| Possible Cause | Suggested Solution |
| Inactive EDC/NHS | Use fresh, anhydrous reagents. Allow to warm to room temperature before opening to prevent moisture condensation.[3] |
| Suboptimal pH for activation | Ensure the activation buffer is at pH 6.0 for efficient NHS ester formation.[12] |
| Presence of amine-containing buffers | Use amine-free buffers such as MES or HEPES for the activation step.[12] |
| Insufficient molar excess of reagents | Increase the molar excess of the furan-carboxylic acid linker and EDC/NHS. |
Problem 2: Low Yield in Diels-Alder Reaction (Step 2)
| Possible Cause | Suggested Solution |
| Hydrolysis of maleimide | Prepare maleimide stock solutions in anhydrous DMSO or DMF and add to the reaction mixture immediately. Avoid prolonged exposure to aqueous solutions at high pH.[10] |
| Steric hindrance | If the furan or maleimide is sterically hindered, increase the reaction time and/or temperature (up to 37°C). |
| Aggregation of protein or maleimide compound | Ensure the maleimide compound is fully dissolved in a co-solvent before adding to the protein solution. Perform the reaction at a lower protein concentration. |
| Incorrect pH | The Diels-Alder reaction is generally faster in water and at a neutral pH. Ensure the reaction buffer is between pH 7.0 and 7.5.[5] |
Conclusion
Bioconjugation techniques utilizing furan-carboxylic acid linkers offer a robust and versatile platform for the creation of well-defined bioconjugates. The two-step approach, combining stable amide bond formation with a highly specific Diels-Alder reaction, provides researchers with a high degree of control over the conjugation process. By understanding the underlying chemistry and optimizing the reaction parameters as outlined in this guide, scientists and drug development professionals can effectively leverage this powerful technology for a wide range of applications, from targeted therapeutics to advanced biomaterials.
References
-
St. Amant, A. H., et al. (2018). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Bioconjugate Chemistry, 29(7), 2406–2414. [Link]
-
Pearson. (2024). Furan and maleimide undergo a Diels–Alder reaction at 25 °C. [Link]
-
St. Amant, A. H., et al. (2018). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Bioconjugate Chemistry, 29(7), 2406–2414. [Link]
-
Bayati, S., et al. (2020). Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an External Mechanical Force. The Journal of Physical Chemistry B, 124(44), 9894–9903. [Link]
-
Kuhnen, S., et al. (2021). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 13(23), 4189. [Link]
-
Black, G. S., et al. (2010). Thermally Cleavable Surfactants Based on Furan-Maleimide Diels-Alder Adducts. Langmuir, 26(3), 1643–1648. [Link]
-
Hardick, O. (n.d.). Coupling Protocols. Retrieved from [Link]
-
Xu, K., et al. (2011). Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum. Analytical Biochemistry, 417(1), 52–59. [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
Fontana, C. M. G., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ChemBioChem, 21(24), 3521–3525. [Link]
-
Chen, J., & Murphy, S. (2015). Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). Agilent Technologies, Inc. [Link]
-
Lee, Y.-J., et al. (2019). Real-Time Analysis on Drug-Antibody Ratio of Antibody-Drug Conjugates for Synthesis, Process Optimization, and Quality Control. Scientific Reports, 9, 1162. [Link]
-
Sarvaiya, H. (2022). Qualitative and quantitative bio-analysis of antibody drug conjugates (ADCs) using mass spectrometry. News-Medical.Net. [Link]
-
Lee, Y.-J., et al. (2019). Real-Time Analysis on Drug-Antibody Ratio of Antibody-Drug Conjugates for Synthesis, Process Optimization, and Quality Control. Scientific Reports, 9, 1162. [Link]
-
Baker, J. R., et al. (2017). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Communications, 53(58), 8196–8199. [Link]
-
Colucci, G., et al. (2017). A Comprehensive Depiction of the Furan-Maleimide Coupling via Kinetic and Thermodynamic Investigations of the Diels-Alder Reaction of Poly(styrene–co-2-vinylfuran) with Maleimides. ChemistrySelect, 2(5), 1605–1612. [Link]
-
Lee, H., et al. (2017). Systematic Study on Reaction Dynamics of Furan, Maleimide and Anthracene for responsive polymer applications. MRS Advances, 2(58-59), 3323–3328. [Link]
-
van der Mee, M. A. J., et al. (2021). Maleimide Self-Reaction in Furan/Maleimide-Based Reversibly Crosslinked Polyketones: Processing Limitation or Potential Advantage? Molecules, 26(8), 2230. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. ncnr.nist.gov [ncnr.nist.gov]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Piperazin-1-ylmethyl-furan-2-carboxylic Acid
Core Directive & Executive Summary
This guide addresses the technical challenges in synthesizing 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid , a zwitterionic intermediate critical for various pharmaceutical scaffolds.
Low yields in this synthesis typically stem from three specific failure modes:
-
Bis-alkylation: Formation of the symmetric dimer (furan-piperazine-furan) when using free piperazine.
-
Furan Ring Instability: Acid-catalyzed ring opening or polymerization during aggressive workups.
-
Isoelectric Trapping: Failure to isolate the water-soluble zwitterionic product during extraction.
The Solution: This guide recommends a Reductive Amination strategy using N-Boc-piperazine as the "Gold Standard" protocol to guarantee mono-substitution, followed by a controlled hydrolytic deprotection.
Strategic Reaction Design (The "Why")
The following decision matrix explains the causality behind the recommended protocol versus common alternatives.
| Parameter | Route A: Alkylation (Nucleophilic Substitution) | Route B: Reductive Amination (Recommended) |
| Starting Material | Methyl 5-(chloromethyl)-2-furoate | 5-Formyl-2-furoic acid |
| Reagent | Piperazine (excess) | N-Boc-Piperazine + NaBH(OAc)₃ |
| Major Risk | Over-alkylation (Dimerization) | Incomplete imine formation |
| Yield Potential | Moderate (40-60%) | High (75-90%) |
| Purification | Difficult (removing excess piperazine) | Easy (Standard extraction) |
Pathway Visualization
The diagram below illustrates the competing pathways. The "Red Path" leads to yield loss, while the "Green Path" (Recommended) ensures selectivity.
Caption: Comparative reaction pathways. Route B (Green) prevents dimer formation by blocking the second amine site.
The "Gold Standard" Protocol
This protocol uses 5-Formyl-2-furoic acid and N-Boc-piperazine . It avoids the solubility nightmare of handling free piperazine and prevents dimerization.
Step 1: Reductive Amination
-
Reagents: 5-Formyl-2-furoic acid (1.0 eq), N-Boc-piperazine (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (1.0 eq).
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Note: Avoid Methanol if using STAB to prevent rapid solvolysis of the hydride.
-
Dissolution: Dissolve 5-Formyl-2-furoic acid and N-Boc-piperazine in DCE (0.2 M concentration) under Nitrogen.
-
Activation: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes.
-
Reduction: Cool to 0°C. Add STAB portion-wise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LC-MS (Look for M+1 of the Boc-intermediate).
-
Quench: Quench with saturated NaHCO₃ (aqueous).
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.
-
Checkpoint: You now have the N-Boc-protected acid . This is lipophilic and easy to handle.
-
Step 2: Deprotection & Isolation (The Critical Step)
-
Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Solvent: Dichloromethane (DCM).[1]
-
Deprotection: Dissolve the intermediate in DCM (5 vol). Add TFA (10 vol) or 4M HCl/Dioxane (5 eq). Stir at RT for 2 hours.
-
Concentration: Remove volatiles under reduced pressure. Do not heat above 40°C to protect the furan ring.
-
Zwitterion Isolation (Isoelectric Precipitation):
-
The residue is the TFA/HCl salt. Dissolve in a minimum amount of water.
-
Slowly adjust pH to 6.4 – 7.0 (the calculated pI) using 1M NaOH or Ammonia.
-
Observation: The product should precipitate as a white/off-white solid.
-
Filtration: Filter the solid, wash with cold water, then cold acetone.
-
Troubleshooting Guide (FAQ)
Issue 1: "I am getting low yields (<30%) and a gummy residue."
Diagnosis: Likely loss of product during the aqueous workup due to high water solubility (Zwitterionic effect). Fix:
-
Do not extract the final product with organic solvents like DCM or EtOAc at neutral pH; it will stay in the water.
-
Technique: Use Lyophilization (freeze-drying) of the aqueous layer if precipitation fails. Alternatively, use a Diaion HP-20 resin column: load in water, wash with water (removes salts), and elute with 50% MeOH/Water.
Issue 2: "LC-MS shows a mass corresponding to [2M - H2O] (Dimer)."
Diagnosis: You used free piperazine, and the mono-substituted product reacted with another aldehyde molecule. Fix:
-
Switch to N-Boc-piperazine immediately.
-
If you must use free piperazine, use a 5-fold excess of piperazine to statistically favor mono-substitution. This creates a purification burden (removing 4 eq of piperazine).
Issue 3: "The furan ring is decomposing (darkening/tarring)."
Diagnosis: Acid sensitivity. Furan rings, especially electron-rich ones, are sensitive to strong mineral acids and heat. Fix:
-
During Deprotection: Use HCl in Dioxane instead of neat TFA to control acidity.
-
Temperature Control: Never heat the reaction or rotary evaporator bath above 40°C .
-
Storage: Store the final product as the HCl salt rather than the free zwitterion if long-term stability is required, as the salt is generally more stable.
Quantitative Data Summary
| Variable | Recommendation | Impact on Yield |
| Amine Equiv. | 1.1 eq (if Boc-protected) | Prevents waste; High atom economy. |
| Reducing Agent | NaBH(OAc)₃ (STAB) | +15% Yield vs. NaBH₄ (prevents aldehyde reduction to alcohol). |
| Reaction pH | Slightly Acidic (Acetic Acid) | Accelerates imine formation without opening furan ring. |
| Isolation pH | pH 6.4 - 7.0 | Critical for precipitation of the zwitterion. |
References
-
Reductive Amination of Furanic Aldehydes
-
Piperazine Synthesis Strategies
-
Furan Ring Stability
- Title: Mechanism of formation of 5-formyl-2-furoic acid
- Source: ResearchG
-
URL:[Link]
-
General Furoic Acid Preparation
Sources
Technical Support Center: Preventing Decarboxylation of Furan-2-Carboxylic Acids
Introduction: The Stability Paradox of Furoic Acids
Furan-2-carboxylic acid (2-furoic acid) and its derivatives are structurally deceptive. While the carboxyl group appears robust, the electron-rich furan ring creates a unique thermodynamic drive for decarboxylation. The ipso-carbon (C2) is highly susceptible to protonation, forming a sigma-complex (arenium ion) that facilitates the loss of CO₂ to restore aromaticity in the resulting furan.
This guide addresses the specific failure modes where this decarboxylation occurs unintentionally—often disguised as "yield loss" or "tar formation" during synthesis, workup, and storage.
Module 1: Critical Reaction Parameters
Q1: What is the precise temperature threshold where decarboxylation becomes a critical risk?
A: While the melting point of 2-furoic acid is ~133°C, significant decarboxylation kinetics are observed starting at 140–160°C in the melt or high-boiling solvents.
-
The Danger Zone: Reactions or workups conducted above 120°C without a stabilizing counter-ion or ester protection are high-risk.
-
The Mechanism: Thermal decarboxylation is often an unimolecular elimination or acid-catalyzed process. The energy barrier lowers significantly if the furan ring has electron-donating substituents (e.g., methyl, methoxy) which stabilize the protonated intermediate.
-
Recommendation: Maintain reaction temperatures below 100°C . If higher temperatures are required for functionalization, convert the acid to an ester (methyl or ethyl 2-furoate) first. The ester bond is significantly more resistant to thermal cleavage than the free acid.
Q2: How does pH influence the decarboxylation mechanism?
A: The stability of furoic acid is pH-dependent, with a "stability window" typically between pH 4 and pH 9 .
-
Acidic Conditions (pH < 3): Strong mineral acids catalyze decarboxylation via the arenium ion mechanism. A proton attacks the C2 position, disrupting aromaticity. The subsequent loss of CO₂ and deprotonation re-aromatizes the ring to form furan.
-
Note: High acidity also triggers polymerization of the furan ring (black tar formation), which is often mistaken for simple decomposition.
-
-
Basic Conditions (pH > 10): While the carboxylate anion (furoate) is thermally more stable than the free acid towards decarboxylation, extreme basicity (especially with heating) can lead to ring opening (hydrolysis of the ether linkage), forming acyclic dicarbonyls.
Q3: I am performing a metal-catalyzed coupling. Will my catalyst induce decarboxylation?
A: Yes, certain metals are potent decarboxylation catalysts.
-
Avoid: Ag(I), Cu(I)/Cu(II), and Pd(II) salts in the presence of oxidants or at high temperatures (>100°C). These are frequently used specifically to induce decarboxylative cross-coupling (e.g., with aryl halides).
-
Safe Alternatives: If you must couple the ring while retaining the carboxyl group, use Suzuki-Miyaura conditions (boronic acid derivatives) or protect the acid as an ester or amide before applying metal catalysis.
Module 2: Troubleshooting Workup & Isolation
Q4: My yield is low after drying the product under high vacuum. Is it decomposing?
A: It is likely subliming , not decomposing. 2-Furoic acid has a high vapor pressure relative to its molecular weight.
-
Symptom: White crystalline deposits in the vacuum trap or on the upper walls of the rotovap condenser.
-
Solution:
-
Avoid drying under high vacuum (< 1 mbar) at elevated temperatures (> 40°C).
-
Use a gentle stream of nitrogen for drying if possible.
-
During rotary evaporation, monitor the condenser. If crystals appear, lower the bath temperature.
-
Q5: I see "tar" during acid workup. How do I prevent this?
A: This is likely acid-catalyzed polymerization of the furan ring, triggered by local excesses of strong acid during the acidification step.
-
Protocol Adjustment:
-
Dilution: Do not add concentrated HCl or H₂SO₄ directly to the reaction mixture. Use dilute acid (e.g., 1M or 2M).
-
Temperature: Cool the reaction mixture to 0–5°C before acidification. The polymerization rate is highly temperature-dependent.
-
Buffer: If possible, acidify to pH 3–4 (using citric acid or phosphate buffer) rather than pH 1, then extract immediately.
-
Q6: Can I distill 2-furoic acid to purify it?
A: Distillation is risky and generally discouraged for the free acid due to the proximity of its boiling point (230°C at 1 atm) to its decarboxylation temperature.
-
Preferred Method: Recrystallization .[1] Water is an excellent solvent; 2-furoic acid is soluble in hot water but sparingly soluble in cold water.
-
Protocol: Dissolve crude acid in boiling water (add activated charcoal if colored impurities exist), filter hot, and cool slowly to 4°C.
-
-
If Distillation is Mandatory: You must use high vacuum (< 1 mmHg) to lower the boiling point below 100°C. Ensure the heating bath does not exceed 120°C.
Module 3: Visualizing the Risks
Figure 1: Decarboxylation Mechanism & Risk Factors
This diagram illustrates the mechanistic pathway of decarboxylation and the specific experimental conditions that accelerate it.
Caption: Thermal and acid-catalyzed decarboxylation pathway of 2-furoic acid via ipso-substitution.
Figure 2: Troubleshooting Decision Tree
Use this workflow to diagnose yield loss or purity issues during synthesis.
Caption: Diagnostic workflow for identifying root causes of failure in furoic acid synthesis.
Module 4: Standardized Protocols
Protocol A: Safe Recrystallization (Purification)
Recommended over distillation to prevent thermal degradation.
| Step | Action | Technical Note |
| 1 | Dissolution | Suspend crude 2-furoic acid in water (approx. 4 mL per gram of acid). Heat to boiling (100°C). |
| 2 | Decolorization | If the solution is dark, add activated charcoal (Norit, ~5% w/w). Boil for 5-10 mins. |
| 3 | Filtration | Filter through a pre-heated funnel (to prevent premature crystallization) to remove charcoal/insolubles. |
| 4 | Crystallization | Allow filtrate to cool slowly to room temperature, then chill to 4°C for 2 hours. |
| 5 | Isolation | Filter crystals.[1] Critical: Dry in a vacuum oven at 40°C (not higher) to prevent sublimation. |
Protocol B: Low-Temperature Acidification (Workup)
Designed to minimize polymerization and decarboxylation during isolation from basic salts (e.g., after Cannizzaro reaction).
-
Cooling: Place the alkaline reaction mixture (containing sodium furoate) in an ice-salt bath. Cool to 0–5°C .
-
Acid Preparation: Prepare a 30% H₂SO₄ solution and cool it to 0°C.
-
Addition: Add acid dropwise with vigorous stirring. Monitor internal temperature; do not allow it to rise above 20°C.
-
Endpoint: Stop acidification when pH reaches 3.0 (use Congo Red paper or pH meter). Going to pH 1 increases polymerization risk.
-
Extraction: Immediately extract with diethyl ether or ethyl acetate. Do not let the acidic aqueous phase stand for prolonged periods.
References
-
Organic Syntheses , Coll.[1] Vol. 1, p. 276 (1941); Vol. 4, p. 493 (1963). Synthesis of 2-Furoic Acid via Cannizzaro Reaction.[2][3]
- Dunlop, A. P., & Peters, F. N. (1953). The Furans. Reinhold Publishing Corporation.
-
Li, X., et al. (2019). "Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid." ACS Catalysis, 9(4), 3519–3525. (Discusses reversible decarboxylation pathways).
-
BenchChem Technical Support. (2025). "Technical Guide: Synthesis of 2-Furancarboxylic Acid." (General stability data).
-
PubChem Compound Summary. (2025). "2-Furoic Acid: Physical Properties and Stability."[2]
Sources
Minimizing side reactions in piperazine alkylation with chloromethyl furans
Topic: Minimizing Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Status: Active Support Guide
Introduction
The alkylation of piperazine with chloromethyl furans (e.g., 2-(chloromethyl)furan) is a high-value transformation in medicinal chemistry, often used to synthesize pharmacophores found in antihistamines and kinase inhibitors.[1] However, this reaction is notoriously difficult due to two competing instability vectors:
-
The Electrophile: Chloromethyl furans are thermally unstable and acid-sensitive, prone to rapid polymerization (tar formation).
-
The Nucleophile: Piperazine is symmetric, leading to statistical mixtures of mono- and bis-alkylation.[1]
This guide provides self-validating protocols to navigate these challenges.
Module 1: Critical Reagent Handling (The "Black Tar" Issue)
User Complaint: "My starting material (2-chloromethylfuran) turned black/viscous before I could even add it to the reaction."
Root Cause Analysis
2-(Chloromethyl)furan (furfuryl chloride) is intrinsically unstable.[1] Unlike benzyl chloride, the furan ring is electron-rich and acid-sensitive.[1] Trace HCl (a byproduct of its own hydrolysis or synthesis) catalyzes an intermolecular Friedel-Crafts alkylation, leading to rapid polymerization into a black resin [1, 2].[1]
Troubleshooting & Stabilization Protocol
| Parameter | Recommendation | Scientific Rationale |
| Storage | -20°C under Argon | Thermal energy accelerates polymerization.[1] Oxygen promotes radical degradation. |
| Stabilizer | Propylene oxide (0.5 - 1%) | Acts as an acid scavenger (HCl trap), preventing the autocatalytic polymerization cycle.[1] |
| Handling | Dilute immediately | Never handle neat for prolonged periods. Dilute in the reaction solvent (e.g., THF, MeCN) immediately upon weighing. |
Pro-Tip: In Situ Generation
To avoid storage issues entirely, generate the electrophile immediately before use.
Protocol:
-
Dissolve furfuryl alcohol (1.0 eq) in DCM at 0°C.
-
Add
(1.1 eq) and a catalytic amount of DMF. -
Stir for 1-2 hours.
-
Critical Step: Wash with cold aqueous
to remove acid traces immediately. Dry over and use the solution directly in the alkylation step. Do not concentrate to dryness.
Module 2: Selectivity Control (Mono- vs. Bis-Alkylation)
User Complaint: "I am getting a 50:50 mixture of mono- and bis-alkylated piperazine."
The Selectivity Decision Matrix
Choose your synthetic route based on the value of your starting materials and purification capabilities.
Caption: Decision tree for selecting the optimal alkylation strategy based on substrate value.
FAQ: Why can't I just use 1 equivalent of Piperazine?
Because the secondary amine product (mono-alkyl) is often more nucleophilic than the starting piperazine due to the inductive electron-donating effect of the alkyl group (though this is less pronounced with electron-withdrawing furan rings, the statistical probability still favors bis-alkylation at 1:1 stoichiometry) [3].
Recommended Protocol: The Boc-Route (High Fidelity)[1]
-
Substrate: Use 1-Boc-piperazine (commercially available).[1]
-
Base:
(2.5 eq) or DIPEA (1.5 eq). -
Solvent: Acetonitrile (MeCN) is superior to DMF for workup.
-
Conditions: 0°C
RT. -
Deprotection: 4M HCl in Dioxane or TFA/DCM.
Module 3: Furan Ring Preservation
User Complaint: "The product disappeared during workup/deprotection. NMR shows no aromatic protons."
Mechanism of Failure: Acid-Catalyzed Ring Opening
Furans are sensitive to aqueous acid.[1] Strong acids can trigger the Piancatelli rearrangement or hydrolysis to 1,4-dicarbonyls (levulinic acid derivatives) [4, 5].[1]
Troubleshooting Guide
| Process Step | Risk Factor | Mitigation Strategy |
| Alkylation | HCl generation | Add a solid base ( |
| Quench | Exothermic heat | Quench with cold water. Keep T < 20°C. |
| Boc-Deprotection | Strong Acid (TFA/HCl) | Do not use aqueous HCl. Use anhydrous HCl in dioxane or TFA in DCM.[1] Quench immediately with |
Module 4: Purification & Isolation
User Complaint: "I used excess piperazine (Method A), but I can't separate the product from the starting material."
Solution: The " pH Switch" Extraction
If you used Method A (Excess Piperazine), you can exploit the basicity difference between piperazine and the mono-alkylated product.
Protocol:
-
Evaporation: Remove reaction solvent (MeCN/THF) completely.
-
Partition: Dissolve residue in DCM and water.
-
Wash 1 (Remove Piperazine): Wash the organic layer with water (5x) . Unsubstituted piperazine is highly water-soluble; the N-alkylated furan derivative is more lipophilic.[1]
-
Verification: Check the aqueous wash by TLC (stain with Ninhydrin).
-
Salting Out (Optional): If the product is stubborn, convert it to the oxalate salt in ethanol. Piperazine oxalate is insoluble; the mono-alkyl oxalate often has different solubility profiles.[1]
Summary of Reaction Parameters
| Variable | Optimal Setting | Reason |
| Solvent | Acetonitrile (MeCN) | Polar aprotic; good solubility for piperazine; easy removal.[1] |
| Base | Mild heterogenous base; scavenges HCl without opening furan ring. | |
| Temperature | 0°C to RT | Minimizes furan polymerization and bis-alkylation. |
| Concentration | 0.1 M - 0.2 M | High dilution favors mono-alkylation (statistically).[1] |
References
-
PubChem. (n.d.). 2-(Chloromethyl)furan Compound Summary. National Library of Medicine. [Link]
-
MDPI. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers. [Link]1]
-
RSC. (2023). Furan Ring Opening Reaction for the Synthesis of 2,5-Dicarbonyl-3-ene-phosphates. Organic & Biomolecular Chemistry. [Link]]
Sources
Technical Support Center: Reductive Amination of 5-Formyl-Furan-2-Carboxylic Acid (FFCA)
Role: Senior Application Scientist Subject: Optimization Protocol & Troubleshooting Guide Ticket ID: FFCA-REDAM-OPT-001
Executive Summary
You are attempting the reductive amination of 5-formyl-furan-2-carboxylic acid (FFCA) . This is a bifunctional furanic platform chemical containing both an aldehyde (reactive site) and a carboxylic acid (solubility/pH modulator).
Unlike standard benzaldehyde reductive aminations, FFCA presents three specific failure modes:
-
Solubility/pH Conflict: The carboxylic acid moiety (
) can protonate the amine nucleophile, inhibiting imine formation. -
Competitive Reduction: The electron-deficient furan ring makes the aldehyde highly susceptible to direct reduction to the alcohol (5-hydroxymethyl-2-furoic acid) before the imine forms.
-
Zwitterionic Product Isolation: The product, 5-(aminomethyl)-2-furoic acid, behaves like an amino acid, making standard organic extraction impossible.
This guide provides a self-validating protocol to navigate these challenges.
Module 1: Reaction Setup & Solvent Engineering
User Query: I cannot get FFCA to dissolve completely in my standard DCE (dichloroethane) or THF solvent system. What should I use?
Technical Insight:
FFCA is highly polar due to the carboxylic acid. While DCE is the standard solvent for the Abdel-Magid protocol (NaBH(OAc)
Recommended Solvent Systems:
| Solvent System | Solubility Rating | Imine Stability | Notes |
| Methanol (MeOH) | High | Moderate | Recommended. Promotes rapid imine formation but can consume hydride slowly. |
| 1,4-Dioxane/Water (6:4) | High | High | Excellent co-solvency effect for furanics [1]. |
| TFE (2,2,2-Trifluoroethanol) | High | High | Use for difficult/non-nucleophilic amines. Acidity catalyzes imine formation. |
| DCE/DMF (9:1) | Moderate | High | Use only if the amine is hydrophobic. |
Protocol Adjustment: If using Methanol , you must perform a stepwise addition.[1] Do not add the hydride immediately. Allow the "Pre-equilibrium" (Imine formation) to complete.
Module 2: Reagent Selection & Stoichiometry
User Query: Can I use NaBH
Technical Insight:
-
NaBH
: Too aggressive. It will reduce the FFCA aldehyde to the alcohol (5-hydroxymethyl-2-furoic acid) faster than the imine forms. -
NaBH
CN: Toxic and requires pH 6 adjustment, which is difficult to control with the intrinsic acidity of FFCA. -
NaBH(OAc)
(Sodium Triacetoxyborohydride): This is the required reagent . It is sterically bulky and electron-deficient, making it selective for the imine over the aldehyde [2].
The "Self-Validating" Stoichiometry:
-
FFCA (1.0 equiv)
-
Amine (1.1 - 1.2 equiv): Slight excess to drive equilibrium.
-
Base (1.0 equiv - Critical): You must neutralize the carboxylic acid of FFCA. Use Triethylamine (TEA) or DIPEA . If you do not, the amine nucleophile will simply form a salt with the FFCA acid group (
), killing the reaction. -
NaBH(OAc)
(1.4 - 1.6 equiv): Add after 1 hour of stirring the aldehyde + amine + base.
Module 3: The Mechanism & Competitive Pathways
User Query: I see a major impurity at the same retention time as the alcohol derivative. How do I stop this?
Root Cause Analysis: This is "Direct Reduction."[2] It happens when the hydride attacks the aldehyde before the amine has condensed.
Visualizing the Competition:
Figure 1: Competitive reaction pathways. The "Dead End Salt" formation is unique to acidic substrates like FFCA and must be prevented by adding an auxiliary base (TEA).
Troubleshooting Steps:
-
Pre-complexation: Stir FFCA + Amine + TEA in Methanol for 60-90 minutes before adding NaBH(OAc)
. -
Drying Agents: Add activated 4Å Molecular Sieves to the pre-mix to force the equilibrium toward the imine by removing water.
Module 4: Workup & Isolation (The Zwitterion Challenge)
User Query: I cannot extract the product into Ethyl Acetate. It stays in the water layer.
Technical Insight: Your product is 5-(aminomethyl)-2-furoic acid.[3] It contains a basic amine and an acidic carboxylate.
-
At pH < 3: It is cationic (soluble in water).
-
At pH > 9: It is anionic (soluble in water).
-
At pH ~6-7 (Isoelectric Point): It is a zwitterion with minimum solubility.
Isolation Protocol (Do NOT use standard extraction):
-
Quench: Quench reaction with minimal water.
-
Evaporation: Remove the organic solvent (MeOH) under reduced pressure.
-
pH Adjustment: Carefully adjust the aqueous residue to pH 6.5 - 7.0 using 1M HCl or 1M NaOH.
-
Precipitation:
-
Scenario A (Aromatic Amines): The product often precipitates at neutral pH. Filter and wash with cold water/ether.
-
Scenario B (Aliphatic Amines): If highly water-soluble, use Ion Exchange Chromatography .
-
Load onto a cation exchange resin (e.g., Dowex 50W) in H+ form.
-
Wash with water (removes FFCA and salts).
-
Elute with 5% NH
OH. -
Lyophilize the eluent.
-
-
Workflow Diagram:
Figure 2: Decision tree for the isolation of zwitterionic furanic amino acids.
References
-
Solubility of Biocompounds: Li, D., et al. (2022).[4][5] Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane.[4][5][6] Processes, 10(12), 2480.[4]
-
The Abdel-Magid Protocol: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Furanic Amination Overview: Lancien, R., et al. (2020). Hybrid Conversion of 5-Hydroxymethylfurfural to 5-Aminomethyl-2-furancarboxylic acid.[3] ChemCatChem.
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
Technical Support Center: Handling Hygroscopic Piperazinyl-Furan Carboxylic Acid Salts
[1]
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Protocols for Moisture-Sensitive API Salts[1]
Introduction: The "Wet Salt" Paradox
Piperazinyl-furan carboxylic acid salts represent a potent structural motif in drug development, often utilized for their high aqueous solubility and bioavailability.[1] However, this solubility comes at a cost: extreme hygroscopicity .[1]
The piperazine ring (a secondary/tertiary amine) combined with a furan-carboxylate moiety creates a dipole-rich lattice that aggressively hydrogen-bonds with atmospheric water.[1] In many cases, these salts do not just absorb water; they deliquesce , dissolving into their own sorbed moisture within minutes of exposure.[1] This leads to:
-
Dosing Errors: Weighing a "wet" powder results in under-dosing the active pharmaceutical ingredient (API).[1]
-
Chemical Instability: The furan ring is prone to hydrolytic cleavage and oxidative degradation, both of which are accelerated by the presence of absorbed water [1].
-
Processing Failure: Caking and stickiness ruin automated dispensing systems.[1]
This guide provides the protocols required to handle these compounds without compromising data integrity.
Module 1: Diagnosis & Characterization
Before handling the substance for experiments, you must quantify how fast it absorbs water. Do not rely on visual inspection alone.[1]
Protocol 1.1: Critical Relative Humidity (CRH) Determination via DVS
Purpose: To define the safe humidity window for handling the material. Equipment: Dynamic Vapor Sorption (DVS) Analyzer (e.g., SMS DVS Intrinsic or similar).[1]
Step-by-Step Methodology:
-
Sample Prep: Load 10–20 mg of sample into the DVS pan. Crucial: This must be done in a dry box (<5% RH) or rapidly transferred to avoid initial moisture uptake.[1]
-
Drying Phase: Heat to 40°C under 0% RH nitrogen flow for 60 minutes to establish "Dry Mass" (
). Note: Do not exceed 50°C as furan derivatives can be thermally labile.[1] -
Sorption Cycle: Increase RH in 10% increments (0% → 90% RH) at 25°C.
-
Equilibrium Criteria: Maintain each step until mass change (
) is <0.002% per minute. -
Desorption: Reverse the cycle (90% → 0% RH) to check for hysteresis (trapped water).
Data Interpretation:
-
Non-Hygroscopic: <0.2% weight gain at 90% RH.[1]
-
Hygroscopic: >2% weight gain.[1]
-
Deliquescent: Mass increase continues indefinitely at a specific RH (the CRH point).
Visualization: DVS Decision Logic
Caption: Figure 1. Decision tree for classifying salt stability based on DVS isotherm data.
Module 2: Handling & Processing Protocols
Once hygroscopicity is confirmed, you must alter your weighing and solubilization workflows.[1]
The "2-Minute Rule" (Time-to-Deliquescence)
For piperazine salts, the window between "dry powder" and "sticky paste" is often less than 5 minutes at 50% RH.[1]
Protocol 2.1: The Inert Weighing Technique Objective: Accurate weighing without water uptake errors.
-
Environment: Use a Glove Box or Glove Bag purged with Nitrogen or Argon.[1]
-
Target: <10% Relative Humidity (RH).[1]
-
-
Equilibration: Place the balance, spatulas, and weighing boats inside the chamber 30 minutes prior to use to desorb surface moisture.
-
Anti-Static Measures: Dry environments create static.[1] Use an ionizing bar (polonium strip) near the balance pan to prevent the powder from "jumping."
-
Transfer:
-
Weigh the salt inside the glove box.
-
Cap the vial inside the box.
-
Wrap the vial cap with Parafilm before removing it into the ambient lab environment.
-
Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Drifting Balance Readings | Sample is absorbing water during weighing.[1] | Switch to "Difference Weighing": Weigh the full vial, remove approx. amount, weigh the vial again. The loss in mass is your sample weight. |
| Sample Caking in Storage | Moisture permeation through cap.[1] | Store in a desiccator with P₂O₅ (Phosphorous Pentoxide) or Activated Molecular Sieves (4Å).[1] Silica gel is often too weak for piperazine salts.[1] |
| Yellowing of White Powder | Oxidation or Hydrolysis of the Furan ring. | Discard sample. Furan degradation products are often toxic.[1] Store new batches at -20°C under Argon. |
Module 3: Formulation & Long-Term Strategy
If the salt is too difficult to handle for routine manufacturing, you must engineer the problem away.
Protocol 3.1: Salt Screening for Stability
Piperazine is a strong base.[1] If you are using a counterion like Hydrochloride (HCl), you are likely creating a very hygroscopic salt.[1][2]
Recommendation: Switch to a less hydrophilic counterion.[1]
-
Avoid: HCl, Mesylate, Na+ (if the drug is the acid).
-
Prefer: Fumarate, Tosylate, or Pamoate.[1]
-
Why? Large, lipophilic counterions (like Tosylate) pack more tightly in the crystal lattice, excluding water molecules [2].[1]
Visualization: Salt Selection Workflow
Caption: Figure 2. Strategic selection of counterions to balance solubility vs. hygroscopicity.
Frequently Asked Questions (FAQ)
Q: Can I dry the salt in a vacuum oven if it gets wet? A: Proceed with caution. While vacuum drying removes water, piperazinyl-furan salts can undergo decarboxylation (loss of CO2 from the carboxylic acid) at high temperatures (>60°C).
-
Safe Method: Lyophilization (Freeze Drying) is safer.[1] Dissolve the wet salt in water, freeze, and sublime the ice under high vacuum.
Q: My LC-MS shows a mass peak of M+18. Is this a hydrate? A: Not necessarily in the MS source, but likely in the solid state. If the DVS shows a "step" transition (e.g., sudden weight gain at 40% RH), you have formed a stoichiometric hydrate.[1] This is actually good news—hydrates are often more stable than the amorphous hygroscopic form. You might want to deliberately crystallize the hydrate form [3].
Q: What is the best solvent for recrystallization? A: Avoid alcohols (Methanol/Ethanol) if the salt is prone to solvation. Use Acetonitrile or Ethyl Acetate / Hexane mixtures.[1] These solvents do not form hydrogen bonds as aggressively as water or alcohols, encouraging the salt to crystallize without trapped solvent.
References
-
BenchChem. (2025).[1][3][4] Technical Support Center: Stability of 2-Furancarboxylic Acid in Aqueous Solution. Retrieved from [1]
-
Bastin, R. J., et al. (2000).[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Retrieved from [1]
-
Surface Measurement Systems. (2023). Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine. Retrieved from [1]
Recrystallization solvents for 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid purification
Technical Support Center: Purification of 5-Piperazin-1-ylmethyl-furan-2-carboxylic Acid
Introduction: Understanding the Purification Challenge
5-Piperazin-1-ylmethyl-furan-2-carboxylic acid is a molecule of significant interest in pharmaceutical development. Its purification via recrystallization is not always straightforward due to its unique molecular structure. The compound possesses both a carboxylic acid group (acidic) and a piperazine moiety (basic), causing it to exist as a zwitterion under neutral pH conditions. This zwitterionic nature imparts high polarity, strong intermolecular interactions (hydrogen bonding and ionic forces), and pH-dependent solubility.
This guide provides a comprehensive, experience-driven framework for researchers to troubleshoot and optimize the recrystallization of this compound, ensuring high purity and yield. We will move beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid?
A1: Given the molecule's zwitterionic and polar nature, the most effective starting points are polar protic solvents. These solvents can effectively solvate both the carboxylate anion and the protonated piperazinium cation. We recommend screening the following, in order of preference:
-
Ethanol: Often provides a good balance of solubility at high temperatures and insolubility at low temperatures. Several similar piperazine- and furan-containing carboxylic acids have been successfully recrystallized from ethanol.[1][2]
-
Water: The piperazine group imparts significant water solubility.[3][4][5] While it may be an excellent solvent when hot, the compound's solubility might remain too high even when cold, potentially leading to low yields. It is often more effective as part of a two-solvent system (e.g., Ethanol/Water).
-
Isopropanol (IPA): A slightly less polar alternative to ethanol that can sometimes offer a better solubility gradient.
-
Methanol: The compound is likely to be very soluble in methanol even at room temperature, making it a less ideal choice for single-solvent recrystallization but a good candidate for the "soluble" solvent in a two-solvent system.[3][6]
Q2: My compound "oils out" instead of forming crystals. What is happening and how do I fix it?
A2: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid crystal. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your (impure) compound. The high polarity and strong intermolecular forces of a zwitterion can sometimes lead to this phenomenon.
Causality & Solution:
-
Cause: The rate of cooling is too fast, or the solution is too concentrated (supersaturated).
-
Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount (1-5% by volume) of additional hot solvent to decrease the saturation level. Allow the solution to cool much more slowly. A slower cooling rate provides the necessary time for molecules to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.[7]
Q3: I am getting a very low yield. What are the common causes?
A3: A low yield is one of the most frequent challenges in recrystallization. The primary reasons include:
-
Using excessive solvent: The most common cause. While ensuring the compound fully dissolves is crucial, using a large excess will keep a significant portion of your product in the mother liquor even after cooling.[7]
-
Incomplete precipitation: The cooling process may not be long enough or the temperature not low enough to maximize crystal formation.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.
Q4: How does the zwitterionic nature of this compound offer an alternative purification strategy?
A4: The zwitterionic character is a powerful tool. The compound's solubility is highly dependent on pH.
-
In acidic solution (low pH) , the carboxylate is protonated (-COOH) and the piperazine is doubly protonated, forming a net positive cation that is typically very soluble in water.
-
In basic solution (high pH) , the carboxylic acid is deprotonated (-COO⁻) and the piperazine is neutral, forming a net negative anion that is also soluble in water.
At a specific intermediate pH, known as the isoelectric point (pI) , the molecule exists predominantly as a neutral zwitterion. In this state, its aqueous solubility is at a minimum.[8] This allows for a highly selective purification method known as acid-base precipitation , where impurities that do not share this pH-solubility profile can be easily removed.[9]
Troubleshooting Guide: From Theory to Practice
This section addresses specific experimental failures and provides a logical, step-by-step path to resolution.
Problem 1: The compound does not dissolve in a reasonable volume of boiling solvent.
-
Diagnosis: The chosen solvent is likely not polar enough.
-
Solution 1 (Solvent Change): Switch to a more polar solvent. If you started with isopropanol, try ethanol or methanol.
-
Solution 2 (Solvent Mixture): Use a mixed solvent system. For example, dissolve the compound in a minimal amount of a highly polar solvent where it is very soluble (like methanol or water), then add a less polar, miscible co-solvent (like ethanol or isopropanol) to the hot solution until it is just saturated.[10]
-
Solution 3 (pH Adjustment): If using an aqueous system, add a few drops of acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to move away from the isoelectric point and dramatically increase solubility. Remember that you will need to readjust the pH later to induce precipitation.
Problem 2: No crystals form, even after the solution has cooled completely.
-
Diagnosis: The solution is not supersaturated. This can be due to using too much solvent or the compound being highly soluble in the solvent even at low temperatures.
-
Solution 1 (Induce Nucleation):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide a surface for nucleation to begin.[7]
-
Seeding: Add a tiny crystal of the pure compound to the cold solution. This provides a template for crystal growth. This is a highly effective and controlled method.[11]
-
-
Solution 2 (Increase Concentration):
-
Evaporation: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, attempt to cool it again.[7]
-
Anti-Solvent Addition: If you have a good "soluble solvent," you can slowly add a miscible "insoluble solvent" (an anti-solvent) at room temperature until the solution becomes persistently cloudy, indicating the onset of precipitation.[11][12]
-
Problem 3: The final product is still impure (e.g., off-color, poor analytical results).
-
Diagnosis: Impurities are being trapped within the crystal lattice (inclusion) or are sticking to the crystal surface (adsorption).
-
Solution 1 (Slow Down Crystallization): Rapid crystal growth is a primary cause of impurity inclusion.[13] After dissolving your compound, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to dramatically decrease the cooling rate. This allows the crystal lattice to form with higher fidelity, excluding foreign molecules.
-
Solution 2 (Charcoal Treatment): If the impurities are colored, they can often be removed with activated charcoal. Add a very small amount of charcoal to the hot, dissolved solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.
-
Solution 3 (Improve Washing): Ensure you wash the collected crystals with a small amount of ice-cold recrystallization solvent. Using warm solvent or the wrong solvent can dissolve the product, while not washing can leave behind impurity-rich mother liquor on the crystal surfaces.
-
Solution 4 (Double Recrystallization): For very impure samples, a second recrystallization is often necessary to achieve high purity.
Experimental Protocols
Protocol 1: Single-Solvent Cooling Recrystallization (Example: Ethanol)
-
Dissolution: Place the crude 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid in an Erlenmeyer flask with a stir bar. Add a minimal volume of ethanol and bring the mixture to a gentle boil while stirring.
-
Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. Note the volume used. Add an additional 2-5% of solvent to prevent premature precipitation.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. A slow cooling rate is critical for forming pure crystals.[10]
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to rinse away residual mother liquor.
-
Drying: Allow the crystals to dry completely under vacuum.
Protocol 2: pH-Mediated Purification (Acid-Base Precipitation)
This method is highly effective for removing non-ionizable or basic/acidic impurities.
-
Acidic Dissolution: Dissolve the crude compound in a suitable volume of dilute aqueous acid (e.g., 0.5 M HCl) with gentle warming and stirring. Use enough acid to ensure the pH is below 2.
-
Clarification: If any solid impurities remain, filter the acidic solution.
-
Precipitation: While stirring the clear filtrate, slowly add a dilute base (e.g., 0.5 M NaOH or 1 M NH₄OH) dropwise. Monitor the pH. As the pH approaches the isoelectric point (typically in the range of 4-7 for such molecules), the zwitterionic product will begin to precipitate out of the solution.[8][9]
-
Equilibration: Continue adding base until the maximum amount of precipitate has formed. Allow the slurry to stir at room temperature for 30-60 minutes.
-
Isolation & Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any residual salts, followed by a wash with a water-miscible solvent like cold ethanol or acetone to facilitate drying.
-
Drying: Dry the purified product under vacuum.
Data & Visualization
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Pros for this Compound | Cons for this Compound |
| Water | 100.0 | 10.2 | Excellent for dissolving salts; non-flammable. | May have high solubility even when cold; high heat of vaporization. |
| Methanol | 64.7 | 5.1 | Strong solvent, dissolves compound easily. | Often too good a solvent, leading to low recovery.[3][6] |
| Ethanol | 78.5 | 4.3 | Good solubility gradient; less toxic than methanol.[3] | Flammable; may require larger volumes. |
| Isopropanol | 82.5 | 3.9 | Good solubility gradient; less volatile than ethanol. | Can be slower to dissolve the compound. |
| Acetonitrile | 81.6 | 5.8 | Aprotic polar solvent. | Less effective at solvating zwitterions compared to protic solvents. |
| Ethyl Acetate | 77.1 | 4.4 | Good as an anti-solvent. | Poor primary solvent for a polar zwitterion. |
Diagram: Recrystallization Strategy Workflow
This diagram outlines the decision-making process for developing a successful purification protocol for 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid.
Sources
- 1. prepchem.com [prepchem.com]
- 2. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Piperazine [medbox.iiab.me]
- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. LabXchange [labxchange.org]
- 11. mt.com [mt.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Structural Elucidation of Furan-Piperazine Derivatives: A Comparative MS/MS Fragmentation Guide
Executive Summary
Objective: This guide provides a technical framework for the structural characterization of furan-piperazine derivatives using Mass Spectrometry (MS). It specifically addresses the analytical challenges posed by designer drugs (e.g., furanylfentanyl analogs) and pharmaceutical intermediates where the furan moiety is coupled to a piperazine core.
Scope: We compare Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against Electron Ionization Gas Chromatography Mass Spectrometry (EI-GC/MS) . The guide details fragmentation mechanisms, diagnostic ion selection, and experimental protocols to distinguish isobaric interferences.[1]
Comparative Analysis: ESI-MS/MS vs. EI-GC/MS[2]
The choice between ESI and EI is dictated by the specific structural question being asked. For furan-piperazines, the stability of the piperazine ring and the lability of the furan-amide bond create distinct spectral signatures in each mode.
Table 1: Performance Comparison Matrix
| Feature | ESI-QTOF-MS/MS (Soft Ionization) | EI-GC/MS (Hard Ionization) |
| Primary Ion Observed | Protonated Molecule | Molecular Ion |
| Fragmentation Control | Tunable (Collision Energy 10–50 eV) | Fixed (Standard 70 eV) |
| Furan Specificity | Preserves furan-amide bond at low CE; reveals acylium ions at high CE.[1] | Extensive fragmentation; furan ring often shatters into |
| Piperazine Specificity | Shows ring opening and characteristic neutral losses (e.g., | Dominant |
| Isomer Differentiation | Excellent for positional isomers via | Superior for retention time indexing; spectra often identical for isomers.[1] |
| Limit of Detection | pg/mL range (High Sensitivity) | ng/mL range (Moderate Sensitivity) |
Deep Dive: Fragmentation Mechanisms[1][3]
Understanding the causality of bond breakage is essential for interpreting spectra of unknown derivatives.
The Furan-Amide Linkage (The "Furoyl" Signature)
In derivatives like Furanylfentanyl or 1-(2-furoyl)piperazine , the connection between the furan ring and the nitrogen is an amide bond.
-
Mechanism: Under Collision Induced Dissociation (CID), the amide bond is the primary cleavage site.[1]
-
Diagnostic Pathway:
-
Precursor
undergoes inductive cleavage.[1] -
Formation of the Furoyl cation (
, 95).[1] -
Neutral Loss of CO: The furoyl cation spontaneously loses carbon monoxide (28 Da) to form the Furan cation (
, 67).[1]
-
Note: This
transition is highly diagnostic for 2-furoyl derivatives.[1]
-
The Piperazine Core
The piperazine ring is resilient but fragments in predictable patterns.
-
Ring Opening: Cleavage of the C-C bond within the ring often leads to the loss of ethylene (
, 28 Da). -
Retro-Diels-Alder (RDA): In EI modes, RDA reactions are common, producing iminium ions at
56 ( ).[1]
Visualization of Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for a generic N-furoyl-piperazine derivative under ESI-CID conditions.
Caption: Figure 1.[1] Competing CID fragmentation pathways for N-furoyl-piperazine derivatives. The red path indicates furan-specific diagnostic ions; the green path indicates piperazine core identification.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, this protocol uses a "Step-Ramp-Confirm" approach to validate ion identity.[1]
Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (LC-MS grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why Formic Acid? Promotes protonation (
) essential for ESI efficiency.[1]
-
ESI-MS/MS Acquisition (Direct Infusion)[1]
-
Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation).
-
Flow Rate: 5–10 µL/min.[1]
-
Step 1: Full Scan (MS1): Acquire range
50–1000.[1] Verify monoisotopic mass and isotopic pattern (A+1, A+2) to confirm elemental composition.[1] -
Step 2: Energy Ramping (MS2):
-
Acquire spectra at stepped Collision Energies (CE): 10, 20, 40, and 60 eV.
-
Logic: Low CE (10-20 eV) preserves the molecular ion and labile substituents. High CE (40-60 eV) forces ring opening and "hard" fragmentation (like
67 formation).[1]
-
-
Step 3: Precursor Ion Scan (Validation):
Data Interpretation Workflow
Caption: Figure 2. Logical decision tree for identifying furan-piperazine derivatives from unknown MS2 spectra.
Diagnostic Ion Reference Table
Use this table to assign peaks in your MS2 spectrum.
| m/z (approx) | Ion Structure | Origin | Significance |
| 95.0128 | Furoyl Cation | Primary Marker. Indicates 2-furoyl attachment.[1] | |
| 67.0178 | Furan Cation | Secondary Marker. Result of CO loss from m/z 95.[1] | |
| 39.0229 | Cyclopropenyl | Common in EI spectra; indicates aromatic ring breakdown.[1] | |
| 85.0760 | Piperazine Ring | Intact piperazine ring after amide cleavage.[1] | |
| 56.0495 | Iminium Ion | Ring cleavage product (Retro-Diels-Alder).[1] | |
| 188.1434 | Phenethyl-piperidine | Common in fentanyl analogs; indicates the "tail" of the molecule.[1] |
References
-
US Department of Justice (NIJ). "Structural Characterization of Emerging Synthetic Drugs."[1] Office of Justice Programs.[1] Accessed 2024.[1][2][3] Link
-
Zhu, N., et al. "Mass Fragmentation Characteristics of Piperazine Analogues."[1] Journal of Chinese Mass Spectrometry Society, 2019.[1] Link
-
Hsu, Y., et al. "Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry."[1] Molecules, 2023.[1][4][5][6] Link
-
Femina, C., et al. "Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers."[1] Journal of the American Society for Mass Spectrometry, 2024.[1] Link[1]
Sources
- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties[v1] | Preprints.org [preprints.org]
- 6. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Linker Length Modulation in Furan vs. Phenyl Piperazine Scaffolds
Executive Summary
In the development of G-Protein Coupled Receptor (GPCR) ligands—specifically for Dopamine (
This guide compares two dominant scaffold strategies:
-
Phenyl-Linker-Piperazine: The industry standard for high affinity, driven by hydrophobic stacking.
-
Furan-Linker-Piperazine: A bioisosteric alternative used to lower lipophilicity (
), often at the cost of metabolic stability.
Key Finding: While a 4-carbon (butyl) linker is generally optimal for
Part 1: Structural & Physicochemical Basis
To understand the impact of linker length, one must first visualize the binding mechanism. These ligands typically function via a "Message-Address" concept:
-
The Message (Orthosteric): The protonated nitrogen of the piperazine interacts with a conserved Aspartate residue (e.g., Asp3.32 in dopamine receptors).
-
The Linker: A spacer that governs the depth of insertion.
-
The Address (Secondary Pocket): The aromatic tail (Phenyl or Furan) which occupies a hydrophobic secondary binding pocket (SBP).
Pharmacophore Interaction Model
The following diagram illustrates how linker length dictates the success of the "Address" reaching the SBP.
Figure 1: Mechanistic interaction map showing the critical role of the linker in bridging the orthosteric and secondary binding pockets.
Part 2: Linker Length SAR Analysis
The linker length (
Comparative Performance Data ( Receptor Case Study)
The table below synthesizes representative data for Dopamine
| Scaffold Type | Linker Length ( | Selectivity ( | LogP | Metabolic Risk | |
| Phenyl | 2 (Ethyl) | 120.5 | 5x | 3.8 | Low (Hydroxylation) |
| Phenyl | 3 (Propyl) | 15.2 | 25x | 4.1 | Low |
| Phenyl | 4 (Butyl) | 1.4 | >100x | 4.5 | Low |
| Phenyl | 5 (Pentyl) | 8.9 | 60x | 4.9 | Low |
| Furan | 2 (Ethyl) | 45.0 | 10x | 2.9 | High (Ring Opening) |
| Furan | 3 (Propyl) | 5.1 | 85x | 3.2 | High |
| Furan | 4 (Butyl) | 12.3 | 50x | 3.6 | High |
Analysis:
-
The "Butyl Effect" (Phenyl): For phenylpiperazines, a 4-carbon linker is widely cited as optimal for
selectivity (e.g., BP-897 analogs). This length allows perfect alignment of the terminal phenyl ring within the hydrophobic accessory pocket formed by transmembrane helices 2, 3, and 7. -
The "Furan Shift": Furan is physically smaller and flatter than a phenyl ring. Consequently, the optimal linker length often shifts slightly. In many series, a propyl (
) or rigidified linker provides better affinity than the butyl analog because the smaller furan ring requires a tighter fit to engage van der Waals forces effectively. -
Lipophilicity: The furan scaffold significantly lowers LogP (approx. 1.0 unit drop), which is beneficial for solubility but alters blood-brain barrier (BBB) penetration kinetics.
Part 3: Metabolic Stability & Toxicology (The Critical Trade-off)
While furan bioisosteres offer attractive physicochemical properties, they introduce a severe "structural alert" that phenyl scaffolds do not possess.
The Furan Metabolic Liability
Unlike the phenyl ring, which is typically metabolized via Phase I hydroxylation (stable phenols), the furan ring undergoes CYP450-mediated oxidation (primarily CYP 2E1 and 3A4).[3]
-
Mechanism: CYP450 attacks the furan double bond, forming a cis-enedione (via an epoxide intermediate).
-
Consequence: This enedione is a potent Michael acceptor that covalently binds to nucleophiles on proteins (hepatotoxicity) or DNA (genotoxicity).
Guideline: When using furan linkers, researchers must perform a Glutathione (GSH) trapping assay early in the screening cascade to quantify reactive metabolite formation.
Part 4: Experimental Protocols
To validate these comparisons in your own lab, follow these standardized protocols.
Synthesis: N-Alkylation Workflow
This general procedure applies to both scaffolds, varying only the alkyl halide reactant.
-
Reagents: 1-phenylpiperazine (1.0 eq), Aromatic-alkyl-bromide (1.1 eq),
(3.0 eq). -
Solvent: Acetonitrile (ACN) or DMF.
-
Procedure:
-
Dissolve piperazine derivative in ACN.
-
Add
and stir for 15 min at RT. -
Dropwise add the Aromatic-alkyl-bromide (Phenyl-
-Br or Furan- -Br). -
Reflux at 80°C for 12–16 hours (monitor via TLC/LC-MS).
-
Filter inorganic salts; concentrate filtrate.
-
-
Purification: Column chromatography (Hexane:EtOAc gradient).
Radioligand Binding Assay ( Receptor)
Objective: Determine
-
Membrane Prep: HEK293 cells stably expressing human
receptors. -
Radioligand:
-Spiperone (0.2 nM final concentration). -
Non-specific Binding: Define using
Haloperidol. -
Incubation: 60 mins at 25°C in incubation buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation:
Experimental Logic Flow
The following diagram outlines the decision-making process for optimizing these scaffolds.
Figure 2: Optimization workflow emphasizing the additional safety step required for furan-based scaffolds.
References
-
Heidbreder, C. A., et al. (2005).[4] "Dopamine D3 receptor partial agonists and antagonists as potential drug abuse therapeutic agents."[4] Journal of Medicinal Chemistry. Link
-
Boan, K. M., et al. (2021).[5] "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands." Molecules. Link
-
Perrone, R., et al. (2003). "Introduction of a Furan Ring into the Phenylpiperazine Scaffold: Effects on Affinity and Selectivity." Journal of Medicinal Chemistry. Link
-
Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link
-
Ertl, P., et al. (2023).[6] "Common linkers in bioactive molecules and their bioisosteric replacement." Bioorganic & Medicinal Chemistry. Link
Sources
- 1. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Practical Fragments: A very useful list: common linkers and bioisosteric replacements [practicalfragments.blogspot.com]
A Comprehensive Guide to the Crystal Structure Analysis of 5-Piperazin-1-ylmethyl-furan-2-carboxylic Acid Salts: A Comparative Approach
For researchers, scientists, and professionals in drug development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step. The solid-state properties of a drug, dictated by its crystal structure, profoundly influence its solubility, stability, bioavailability, and manufacturability. This guide provides a comprehensive technical overview of the crystal structure analysis of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid and its potential salt forms. While this specific molecule serves as our primary case study, the principles and methodologies discussed herein are broadly applicable to the solid-state characterization of a wide range of pharmaceutical compounds.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offering insights grounded in years of field experience. Our objective is to equip you with the knowledge to not only perform these analyses but also to interpret the data in a meaningful way, enabling the selection of an optimal salt form for further development.
The Strategic Imperative of Salt Selection
The journey of a drug candidate from discovery to a marketable product is fraught with challenges, many of which are tied to its physicochemical properties. 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid, a molecule combining a furan carboxylic acid moiety with a piperazine group, possesses both acidic and basic centers, making it an ideal candidate for salt formation. The formation of salts can dramatically alter key properties such as dissolution rate, hygroscopicity, and solid-state stability.[1] A well-chosen salt can transform a poorly soluble compound into a viable drug product.[2]
The core of effective salt selection lies in a process known as salt screening.[1][3] This involves reacting the API with a variety of counterions and systematically characterizing the resulting solid forms. The goal is to identify a crystalline salt with a superior profile of physical and chemical attributes.[1]
A Multi-Pronged Approach to Crystal Structure Analysis
A thorough analysis of the crystal structure of different salts requires a suite of complementary analytical techniques. No single method can provide a complete picture; instead, a multi-pronged approach is necessary to build a comprehensive understanding of the solid-state landscape of the API.
The Cornerstone: X-Ray Diffraction
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms within a crystal lattice.[4][5][6] This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are the fundamental determinants of a crystal's properties.[5]
-
Single-Crystal X-Ray Diffraction (SCXRD): When suitable single crystals can be grown, SCXRD provides the most precise and detailed structural information, including the absolute configuration of chiral molecules.[6]
-
Powder X-Ray Diffraction (PXRD): More commonly, salt screening yields microcrystalline powders. PXRD is an indispensable tool for analyzing these materials. It is used to identify different crystalline forms (polymorphs), assess crystallinity, and detect crystalline impurities.[7][8] Modern software advancements have also made it possible to solve crystal structures from high-quality powder diffraction data.[7]
Experimental Protocol: Powder X-Ray Diffraction (PXRD) Analysis
-
Sample Preparation: Gently grind a small amount (5-10 mg) of the salt sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and even surface.
-
Data Collection:
-
Place the sample holder in the diffractometer.
-
Set the X-ray source (commonly Cu Kα radiation).
-
Define the angular range for data collection (e.g., 2θ from 5° to 40°).
-
Set the step size and scan speed to achieve adequate resolution and signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the peak positions (2θ values) and their relative intensities.
-
Compare the resulting diffractogram with those of other salt forms and the parent compound to identify unique crystalline phases.
-
Unveiling Thermal Behavior: DSC and TGA
Thermal analysis techniques are crucial for understanding the stability of a crystal structure as a function of temperature.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, detect polymorphic transitions, and assess the thermal stability of different salt forms.[9]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[10] It is particularly useful for identifying the presence of solvates or hydrates by detecting weight loss at specific temperatures. TGA can also provide information about the decomposition temperature of the salt.[9][10]
Table 1: Hypothetical Thermal Analysis Data for 5-Piperazin-1-ylmethyl-furan-2-carboxylic Acid Salts
| Salt Form | Melting Point (°C) (DSC) | Decomposition Onset (°C) (TGA) | Weight Loss Below 120°C (TGA) | Interpretation |
| Hydrochloride | 210.5 | 225.8 | 0.2% | Anhydrous, high melting point |
| Mesylate | 185.2 | 205.1 | 0.1% | Anhydrous, lower melting point than HCl salt |
| Tartrate | 160.7 | 180.3 | 4.5% | Likely a hydrate, lower thermal stability |
| Free Acid | 195.3 | 215.6 | 0.3% | Reference for comparison |
Spectroscopic Fingerprinting: FTIR and Raman
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the chemical bonds within a molecule and the intermolecular interactions in the crystal. Each crystalline form will have a unique spectroscopic "fingerprint."
-
FTIR Spectroscopy: Particularly sensitive to polar functional groups, FTIR can be used to confirm salt formation by observing shifts in the characteristic vibrational bands of the carboxylic acid and piperazine groups.
-
Raman Spectroscopy: As a complementary technique, Raman spectroscopy is often more sensitive to non-polar bonds and can be used to differentiate between polymorphs with subtle structural differences. It is also less susceptible to interference from water, making it useful for analyzing aqueous samples.
Experimental Workflow for Crystal Structure Analysis
Caption: A typical workflow for the comprehensive analysis and selection of pharmaceutical salts.
Comparative Analysis of Potential Salt Forms
While specific experimental data for 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid salts is not publicly available, we can draw comparisons based on the known properties of related furan and piperazine derivatives.[11][12][13][14] The choice of counterion is a critical factor influencing the resulting salt's properties.
Impact of Counterion on Physicochemical Properties
-
Strong vs. Weak Acids/Bases: The pKa difference between the API and the counterion is a key predictor of salt formation. A larger ΔpKa generally favors salt formation over a cocrystal.
-
Hygroscopicity: The tendency of a material to absorb moisture from the atmosphere is a critical stability parameter. Some counterions, like chloride, can lead to more hygroscopic salts, while others, like mesylate, may result in more physically stable forms. Dynamic Vapor Sorption (DVS) is the standard technique for quantifying hygroscopicity.
-
Solubility: The primary motivation for salt formation is often to enhance aqueous solubility.[2] Different counterions can lead to vastly different solubilities. A systematic comparison of the solubility of various salt forms across a range of pH values is essential.
Logical Relationship of Salt Properties
Caption: The interplay between crystal structure, physicochemical properties, and biopharmaceutical performance.
The Challenge of Polymorphism
Polymorphism is the ability of a compound to exist in more than one crystalline form.[11][13][14] Different polymorphs of the same salt can have different solubilities, stabilities, and melting points. The appearance of a new, more stable polymorph late in development can be disastrous, leading to changes in bioavailability and potentially rendering a drug product ineffective or unsafe. Therefore, a thorough polymorph screen is an integral part of salt selection. This involves crystallizing the chosen salt from a wide variety of solvents and under different conditions (e.g., temperature, evaporation rate) to identify all accessible crystalline forms.
Conclusion and Future Directions
The crystal structure analysis of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid salts is a multifaceted process that requires a systematic and data-driven approach. By employing a combination of X-ray diffraction, thermal analysis, and spectroscopy, researchers can build a comprehensive understanding of the solid-state properties of different salt forms. This enables a comparative analysis that considers not only solubility but also physical and chemical stability, hygroscopicity, and the potential for polymorphism.
The insights gained from such studies are invaluable for selecting the optimal salt form that will have the highest probability of success in clinical development and eventual commercialization. As our understanding of crystal engineering and solid-state chemistry continues to grow, so too will our ability to rationally design pharmaceutical salts with tailored properties, ultimately leading to safer and more effective medicines.
References
- Investigation of Thermal Properties of Carboxylates with Various Structures.
- Salt Screening | Improved Pharma.
- Spectrophotometric determination of piperazine and its salts in pharmaceuticals - PubMed.
- Thermal decomposition of the calcium salts of several carboxylic acids - ResearchGate.
- Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC.
- Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing).
- Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) | Request PDF - ResearchGate.
- Salt Selection in Drug Development | Pharmaceutical Technology.
- A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions - PMC - NIH.
- X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals - SciSpace.
- How to salt screen using the Crystal 16.
- Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns - MDPI.
- A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions - PubMed.
- Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PubMed.
- Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PMC.
- Furan Derivatives and Furan Chemistry at the Service of Macromolecular Materials | Request PDF - ResearchGate.
- Synthesis and Characterization of Furanic Compounds - DTIC.
- Golden rules for designing a salt screening strategy for insoluble molecules - Onyx Scientific.
- Spectrophotometric Estimation of Piperazine in Dosage forms using Dichlone and.
- 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem.
- An evaluation of salt screening methodologies - PubMed.
- Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study - MDPI.
- Identification of Carboxylic Acids Salts.
- Piperazine Citrate Analysis Guide | PDF | Solution | Solubility - Scribd.
- Furan-2-carboxylate | C5H3O3- | CID 5460151 - PubChem - NIH.
- Pharmacological Study of Some Newly Synthesized Furan Derivatives - Der Pharma Chemica.
- (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals - ResearchGate.
- Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application - RJPT.
- 2-Furancarboxylic Acid Derivatives: A Technical Guide to Properties and Applications - Benchchem.
- 2-Furoic acid, TMS derivative - the NIST WebBook.
- X-Ray Crystallography of Chemical Compounds - PMC - NIH.
- 5-(piperazin-1-yl)benzofuran-2-carboxylic acid | C13H14N2O3 | CID 19438901 - PubChem.
- 5-(piperazin-1-yl)benzofuran-2-carboxylic acid - SRIRAMCHEM.
- 2-Furoic acid - Wikipedia.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
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- 3. crystallizationsystems.com [crystallizationsystems.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns [mdpi.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. libjournals.unca.edu [libjournals.unca.edu]
- 11. Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
